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  • Product: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride
  • CAS: 37015-99-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole and its Hydrochloride Salt Abstract This technical guide provides a comprehensive analysis of the core physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole and its Hydrochloride Salt

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, with a specific focus on its hydrochloride salt form, which is often preferred for research and development. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering both available data and robust, field-proven experimental protocols for properties critical to the drug discovery pipeline. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The guide covers solubility, lipophilicity, ionization constants (pKa), thermal analysis, and chemical stability, providing the foundational knowledge required for advancing this compound from bench to preclinical evaluation.

Introduction: The Scientific Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological profiles, including antimicrobial, antifungal, and anti-inflammatory activities.[1][2][3] The subject of this guide, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, integrates three key pharmacophores:

  • The Benzothiazole Core: A bicyclic heterocyclic system that provides a rigid framework for molecular interactions.

  • The 6-Nitro Group: A strong electron-withdrawing group that can significantly influence the molecule's electronic properties, pKa, and potential for metabolic transformation.

  • The 2-Piperazinyl Moiety: A basic, ionizable group crucial for modulating aqueous solubility and forming physiologically acceptable salts, such as the hydrochloride. The piperazine ring is a common feature in many centrally active and peripherally active drugs.

Understanding the physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development. These properties govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, dictate formulation strategies, and ultimately influence its therapeutic efficacy and safety. This guide provides a detailed examination of these essential parameters.

Chemical Identity and Structure

Accurate identification is the bedrock of all subsequent scientific investigation. The primary data available pertains to the free base, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms in the piperazine ring.

Identifier Value Source
IUPAC Name 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole[4]
CAS Number 330956-99-5 (for free base)[4]
Molecular Formula C₁₁H₁₂N₄O₂S (free base)[4][5]
Molecular Weight 264.31 g/mol (free base)[4][5]
Chemical Structure alt text
SMILES C1CN(CCN1)c1nc2ccc(cc2s1)=O[5]

Core Physicochemical Properties and Experimental Protocols

This section details the most critical physicochemical parameters. For each, we discuss its significance, present available data (often computationally derived for the free base), and provide a detailed experimental protocol for laboratory determination.

Lipophilicity: The Gateway to Membrane Permeability

Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. LogP is pH-independent, while LogD is pH-dependent, which is critical for ionizable molecules like our target compound.

Available Data (Computed for Free Base):

Parameter Value Source
LogP 2.0184[5]
LogD (pH 7.4) 0.4976[5]

Expert Insight: The calculated LogP of ~2.0 suggests moderate lipophilicity. The lower LogD value at physiological pH (7.4) is expected, as the basic piperazine moiety will be partially protonated, increasing aqueous distribution. The hydrochloride salt form will exist predominantly in its ionized state in aqueous solutions.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol establishes the gold standard for LogD measurement, providing a self-validating system through mass balance calculation.

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. This minimizes volume changes during the experiment.

  • Stock Solution: Prepare a 1 mg/mL stock solution of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, combine 1 mL of the n-octanol phase and 1 mL of the PBS phase. Add a small aliquot (e.g., 10 µL) of the stock solution.

  • Equilibration: Seal the vial and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phase. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.

  • Calculation:

    • LogD = log ( [Concentration]octanol / [Concentration]aqueous )

  • Validation: The total amount of compound recovered from both phases should be within 95-105% of the initial amount added, confirming the integrity of the experiment.

Aqueous Solubility: The Prerequisite for Bioavailability

Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure in drug development. The hydrochloride salt of our compound is specifically designed to improve upon the likely low solubility of the free base.

Available Data (Computed for Free Base):

Parameter Value Source
LogSw -2.7167[5]

Expert Insight: The calculated LogSw (log of water solubility in mol/L) of -2.72 corresponds to a solubility of approximately 1.9 mM or ~500 µg/mL for the free base. The hydrochloride salt is expected to exhibit significantly higher kinetic and thermodynamic solubility in aqueous media, particularly at acidic to neutral pH.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method provides a rapid assessment of solubility, crucial for early-stage screening.

Methodology:

  • Compound Preparation: A high-concentration stock solution (e.g., 10 mM) of the hydrochloride salt is prepared in 100% DMSO.

  • Assay Plate Preparation: A 96-well microplate is filled with the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Addition: The DMSO stock is serially added to the aqueous buffer using a liquid handler, creating a concentration gradient (e.g., from 1 µM to 200 µM). This rapid addition from a DMSO stock forces precipitation of compounds exceeding their solubility limit.

  • Incubation: The plate is incubated at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Measurement: The turbidity (a measure of precipitation) in each well is measured using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO addition Serial Addition of Stock to Buffer (Creates Gradient) stock->addition plate Fill 96-well Plate with Aqueous Buffer plate->addition incubation Incubate for 2h with Shaking addition->incubation measurement Measure Turbidity (Nephelometry) incubation->measurement analysis Determine Concentration at Onset of Precipitation measurement->analysis result Kinetic Solubility Value analysis->result

Caption: Workflow for nephelometric kinetic solubility determination.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

Scientific Rationale: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, the piperazine ring contains two basic nitrogen atoms that can be protonated. The pKa values dictate the molecule's charge state across the physiological pH range, profoundly impacting its solubility, absorption, and interaction with biological targets.

Predicted Data & Expert Insight: No experimental pKa data is available for this specific molecule. However, we can make an expert prediction based on its structure:

  • Piperazine: The parent piperazine molecule has two pKa values, approximately 9.7 (pKa1) and 5.3 (pKa2).[6]

  • Structural Effects: The 2-benzothiazole substituent is electron-withdrawing, which will decrease the basicity of the adjacent nitrogen (N1) in the piperazine ring. The nitro group further withdraws electron density from the entire system.

  • Prediction: We can predict two pKa values. The first (pKa1, for the more basic N4) will likely be in the range of 7.5 - 8.5 . The second (pKa2, for the less basic N1) will be significantly lower, likely in the range of 3.0 - 4.5 . The hydrochloride salt will be formed at the more basic N4 position.

Ionization States of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

G node_dication Dicationic (BH₂²⁺) (Very Low pH) node_monocation Monocationic (BH⁺) (Physiological pH) node_dication->node_monocation pKa₂ ≈ 3.0-4.5 node_neutral Neutral (B) (High pH) node_monocation->node_neutral pKa₁ ≈ 7.5-8.5

Caption: Predicted ionization states as a function of pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh a sample of the hydrochloride salt and dissolve it in a known volume of deionized, degassed water to create a solution of known molarity (e.g., 1 mM). An ionic strength adjuster (e.g., 0.15 M KCl) should be included to maintain a constant background ionic strength.

  • Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the first and second derivatives of the curve to precisely identify the equivalence points and subsequently the pKa values.

The Hydrochloride Salt: Considerations for Drug Development

The choice to develop the hydrochloride salt over the free base is a strategic one, driven by several key advantages in pharmaceutical science:

  • Enhanced Aqueous Solubility: As discussed, salt formation with a strong acid like HCl dramatically increases the dissolution rate and equilibrium solubility of a basic compound in aqueous media.

  • Improved Stability: Crystalline salts often have higher melting points and greater physical stability compared to their corresponding free bases, which can be amorphous or have lower lattice energies. This translates to a longer shelf-life and more consistent product quality.

  • Better Handling Properties: Crystalline salts are typically less prone to static charge and have better flowability, which simplifies handling and manufacturing processes during tablet or capsule formulation.

While specific data for the melting point and stability of the hydrochloride salt are not publicly available, it is expected to be a crystalline solid with a defined melting point, which should be determined using standard techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Summary and Future Directions

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a compound of significant interest due to its privileged medicinal chemistry scaffolds. This guide has synthesized available computational data with expert-driven experimental protocols to provide a foundational understanding of its key physicochemical properties.

Summary of Properties:

Property Available Data (Free Base) Predicted/Expected (HCl Salt) Importance in Drug Development
Lipophilicity (LogD at pH 7.4) 0.4976 (calculated)Similar, as it reflects the equilibrium of the ionized/neutral species.Membrane permeability, ADME properties
Aqueous Solubility Low (LogSw = -2.72)Significantly higher than the free base.Bioavailability, formulation
pKa Values Not availablepKa₁ ≈ 7.5-8.5, pKa₂ ≈ 3.0-4.5Governs solubility, absorption, and target binding
Physical State SolidCrystalline solid with a defined melting point.Stability, handling, formulation

Future Directions: The logical next step for any research program involving this compound is the empirical determination of these properties. The protocols outlined in this guide provide a clear roadmap for:

  • Confirming the predicted pKa values.

  • Measuring the thermodynamic and kinetic solubility of the hydrochloride salt in pharmaceutically relevant buffers.

  • Determining the LogD at physiological pH.

  • Characterizing the solid-state properties (melting point, crystallinity, polymorphism) via DSC, TGA, and X-ray powder diffraction (XRPD).

  • Conducting forced degradation studies to understand its chemical stability under stress conditions (acid, base, oxidation, light).

This essential data package will be invaluable for interpreting biological results and enabling rational progression toward preclinical development.

References

  • Chemdiv. (n.d.). Compound 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole.
  • Fluorochem. (n.d.). 6-Nitro-2-piperazin-1-yl-benzothiazole.
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antifungal Activity of 3-Substituted Triazipino [3,4-b][5][7] Benzothiazole. Retrieved from JOCPR website.

  • Upadhaye, G. J., & Asnani, A. J. (2017). Synthesis and biological evaluation of some new benzothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(3), 1314-1318.
  • MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives.
  • International Journal of ChemTech Research. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Exploratory

Comprehensive Technical Guide: Molecular Architecture, Synthesis, and Pharmacological Profiling of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride

Executive Summary & Core Rationale The benzothiazole ring system is a privileged bicyclic pharmacophore in modern medicinal chemistry, known for its diverse biological activities. The specific functionalization found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The benzothiazole ring system is a privileged bicyclic pharmacophore in modern medicinal chemistry, known for its diverse biological activities. The specific functionalization found in 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride represents a highly strategic molecular design. By merging the electron-withdrawing capabilities of a nitro group at the 6-position with the conformational flexibility and protonatability of a piperazine ring at the 2-position, this molecule serves as a potent scaffold for multi-target drug discovery.

This technical guide dissects the causality behind its structural features, provides a self-validating synthetic protocol, and explores its established pharmacological utility across neurological and antimicrobial domains.

Molecular Architecture & Physicochemical Profiling

Understanding the structure-activity relationship (SAR) of this compound requires analyzing its three primary structural domains.

  • The Benzothiazole Core: Provides a rigid, planar, and lipophilic scaffold capable of inserting into hydrophobic pockets and forming robust π−π stacking interactions with aromatic amino acid residues in target proteins[1].

  • The 6-Nitro Substitution: The strongly electron-withdrawing nitro group ( −NO2​ ) sharply decreases the electron density of the aromatic system. This modification significantly alters the redox potential of the molecule (enabling ROS-mediated pathways in antimicrobial applications) and strengthens hydrogen bond acceptor interactions with target kinases[2].

  • The 2-Piperazinyl Moiety: The introduction of a secondary amine via the piperazine ring is a deliberate choice to enhance target binding. At physiological pH (7.4), the distal nitrogen of the piperazine ring is predominantly protonated. This cationic state drastically improves aqueous solubility and facilitates crucial cation- π interactions within receptor binding pockets, such as the peripheral anionic site of Acetylcholinesterase (AChE)[3].

  • Hydrochloride Salification: The free base exhibits poor aqueous solubility, which limits its utility in biological assays. Conversion to the hydrochloride salt is a necessary formulation step to ensure uniform dissolution and reliable bioavailability during in vitro and in vivo testing.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Compound Name 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole HClTarget analyte
CAS Number 330956-99-5 (Free Base)Registry identification[4]
Molecular Formula C11​H12​N4​O2​S⋅HCl Defines exact reaction stoichiometry
Molecular Weight 264.30 g/mol (Base) / 300.77 g/mol (Salt)Crucial for precise molarity in bioassays
Hydrogen Bond Donors 2 (Piperazine NH2+​ , HCl )Facilitates target kinase/enzyme binding
Hydrogen Bond Acceptors 6Enhances aqueous solvation and ADME profile

Synthetic Methodology: A Self-Validating Protocol

To synthesize the target compound, a Nucleophilic Aromatic Substitution ( SN​Ar ) is the most efficient and scalable route[5]. The electron-withdrawing 6-nitro group activates the 2-position of the benzothiazole ring, making it highly susceptible to nucleophilic attack.

Step-by-Step Synthesis Workflow
  • Precursor Activation: If starting from 2-amino-6-nitrobenzothiazole, perform a Sandmeyer reaction using CuCl2​ and tert-butyl nitrite to yield the 2-chloro-6-nitrobenzothiazole intermediate.

    • Causality: The chloro group acts as an excellent leaving group, lowering the activation energy for the subsequent SN​Ar reaction.

  • Nucleophilic Substitution ( SN​Ar ): Dissolve 2-chloro-6-nitrobenzothiazole in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that solvates the nucleophile without hydrogen-bonding to it, thereby maintaining the nucleophilicity of piperazine.

  • Reagent Addition: Add 3 to 5 molar equivalents of anhydrous piperazine and anhydrous K2​CO3​ .

    • Causality: A large stoichiometric excess of piperazine is critical to prevent bis-alkylation (where one piperazine molecule reacts with two benzothiazole molecules). K2​CO3​ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring (Self-Validation): Heat the mixture to 80°C for 4-6 hours under an argon atmosphere. Monitor via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase.

    • Validation Check: The disappearance of the UV-active starting material spot and the emergence of a highly polar, ninhydrin-active spot confirms the successful incorporation of the secondary amine.

  • Workup & Purification: Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Salification: Dissolve the purified free base in minimal dry dichloromethane. Add a stoichiometric amount of 2M HCl in dioxane dropwise at 0°C.

    • Causality: The controlled addition of anhydrous HCl prevents hydrolytic degradation and ensures the selective protonation of the more basic aliphatic piperazine nitrogen over the aromatic benzothiazole nitrogens. Filter the resulting precipitate to yield the final hydrochloride salt.

SynthWorkflow A 2-Amino-6-nitrobenzothiazole (Precursor) B Sandmeyer Reaction (CuCl2, t-BuONO) A->B C 2-Chloro-6-nitrobenzothiazole (Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D F 6-Nitro-2-piperazin-1-yl- 1,3-benzothiazole (Free Base) D->F E Piperazine (Excess) Base (K2CO3), DMF, 80°C E->D G Salification (HCl in Dioxane/Ether) F->G H Target Compound (HCl Salt) G->H

Figure 1: Synthetic workflow for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole HCl.

Pharmacological Applications & Mechanism of Action

The structural hybridization of the benzothiazole core with a piperazine ring has yielded significant breakthroughs in both neuropharmacology and infectious disease research.

Neurological Targets (AChE & Nav1.4 Channels)

Derivatives of 2-piperazinyl-benzothiazole have shown profound efficacy in central nervous system disorders. The protonated piperazine nitrogen mimics the quaternary ammonium group of endogenous acetylcholine, allowing it to bind effectively to the peripheral anionic site of Acetylcholinesterase (AChE). Studies on analogous3 have demonstrated significant cognitive improvements in streptozotocin-induced Alzheimer's disease models[3].

Furthermore, riluzole analogs featuring the 2-piperazinyl substitution demonstrate improved use-dependent inhibition of skeletal muscle voltage-gated sodium channels ( Nav​1.4 ). This specific mechanism is critical for mitigating myotonia without causing generalized muscle weakness, as the drug preferentially blocks channels that are firing at high pathological frequencies[6].

Antimicrobial Activity (DNA Gyrase Inhibition)

The 6-nitro-benzothiazole scaffold is a recognized pharmacophore for antibacterial agents. The planar ring system intercalates with bacterial DNA, while the piperazine ring interacts with the ATP-binding site of DNA gyrase and tyrosine kinases. Molecular docking studies on 2 confirm that the 6-nitro substitution enhances binding affinity (yielding highly negative ΔG scores), exerting potent bactericidal effects against both Gram-positive and Gram-negative strains[2].

MechAction Compound 6-Nitro-2-piperazin-1-yl- 1,3-benzothiazole Target1 Acetylcholinesterase (AChE) Inhibition Compound->Target1 Peripheral Site Binding Target2 Bacterial DNA Gyrase Inhibition Compound->Target2 ATP-Site Interaction Target3 Voltage-Gated Na+ Channels (Nav1.4) Compound->Target3 Pore Blocking Effect1 Increased Synaptic Acetylcholine Target1->Effect1 Effect2 DNA Supercoiling Disruption Target2->Effect2 Effect3 Use-Dependent Excitability Reduction Target3->Effect3 Outcome1 Cognitive Improvement (Alzheimer's Models) Effect1->Outcome1 Outcome2 Bactericidal Activity (Gram +/-) Effect2->Outcome2 Outcome3 Myotonia Mitigation Effect3->Outcome3

Figure 2: Pharmacological pathways of the 6-nitro-2-piperazinyl-benzothiazole core.

Analytical Characterization Protocol

To ensure the structural integrity and purity of the synthesized hydrochloride salt before progressing to biological assays, the following analytical validations must be executed:

  • Nuclear Magnetic Resonance ( 1H -NMR):

    • Solvent Choice: DMSO- d6​ . Causality: The HCl salt is highly polar and insoluble in standard CDCl3​ . Furthermore, DMSO- d6​ disrupts strong intermolecular hydrogen bonding, yielding sharper peaks.

    • Expected Shifts: The aliphatic piperazine protons will appear as broad multiplets between δ 3.20–3.50 ppm. The aromatic protons of the benzothiazole ring will present as a distinct ABX spin system due to the 6-nitro substitution (e.g., a doublet at ~8.7 ppm for H-7, a doublet of doublets at ~8.2 ppm for H-5, and a doublet at ~7.6 ppm for H-4).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the piperazine secondary amine to prevent peak tailing and ensure sharp chromatographic resolution.

  • Mass Spectrometry (ESI-MS):

    • Mode: Positive Electrospray Ionization (+ESI).

    • Validation: Look for the expected m/z of 265.1 [M+H]+ , corresponding to the protonated free base. Note that the chloride counterion is not detected in positive ion mode.

References

  • CAS:1275171-77-1, 2-(4-methylpiperazin-1-yl)-1,3 ... - 毕得医药. Source: Bidepharm.
  • 6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole. Source: Vulcanchem.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Source: MDPI.
  • Recent insights into antibacterial potential of benzothiazole derivatives. Source: PMC.
  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Source: ACS Medicinal Chemistry Letters.
  • A benzothiazole/piperazine Derivative With Acetylcholinesterase Inhibitory Activity: Improvement in Streptozotocin-Induced Cognitive Deficits in Rats. Source: PubMed.

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Derivatives

Abstract The 6-nitro-2-piperazin-1-yl-1,3-benzothiazole scaffold represents a versatile and pharmacologically significant class of heterocyclic compounds. Derivatives built upon this core structure have demonstrated a re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 6-nitro-2-piperazin-1-yl-1,3-benzothiazole scaffold represents a versatile and pharmacologically significant class of heterocyclic compounds. Derivatives built upon this core structure have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide synthesizes current research to provide an in-depth exploration of the multifaceted mechanisms of action associated with these derivatives. We will dissect the distinct roles of the benzothiazole core, the 6-nitro functional group, and the 2-piperazinyl moiety in modulating biological targets. This document will further present detailed experimental protocols for evaluating these mechanisms and summarize key structure-activity relationship (SAR) data to guide future drug discovery and development efforts for researchers, scientists, and drug development professionals.

Introduction: The Benzothiazole Scaffold as a Privileged Structure

Benzothiazoles, a fusion of a benzene and a thiazole ring, are a cornerstone in medicinal chemistry.[1] This planar, bicyclic system is a "privileged structure," capable of interacting with a wide array of biological targets through various non-covalent interactions.[1] The inherent versatility of the benzothiazole nucleus has led to its incorporation into numerous clinically approved drugs and investigational agents.[1][2] The addition of a piperazine ring at the 2-position and a nitro group at the 6-position creates a unique chemical entity—6-nitro-2-piperazin-1-yl-1,3-benzothiazole—with a distinct electronic and steric profile that underpins its diverse pharmacological effects.

Multifaceted Mechanisms of Action: A Target-Based Exploration

Derivatives of 6-nitro-2-piperazin-1-yl-1,3-benzothiazole do not exhibit a single, universal mechanism of action. Instead, their biological effects are highly dependent on the specific substitutions on the piperazine ring and the cellular context. Below, we explore the primary mechanisms categorized by therapeutic application.

Anticancer Activity

The anticancer potential of benzothiazole derivatives, including those with nitro and piperazine substitutions, is one of the most extensively studied areas. Several interconnected mechanisms have been proposed.

  • Enzyme Inhibition: A primary mode of anticancer action involves the inhibition of key enzymes that regulate cancer cell proliferation, survival, and metastasis.[1]

    • Tyrosine Kinase Inhibition (e.g., EGFR): Many benzothiazole-hydrazone hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth.[2] The benzothiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.

    • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is crucial for cell survival and is often dysregulated in cancer. Certain benzothiazole derivatives have shown potential as PI3Kγ inhibitors.[3]

    • Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives have been investigated as inhibitors of tumor-associated carbonic anhydrases, which are involved in regulating tumor pH and are linked to hypoxic tumors.[4]

  • Induction of Apoptosis: Several benzothiazole-piperazine analogs have been shown to induce programmed cell death (apoptosis) in cancer cells. One study reported that a specific derivative caused cell cycle arrest at the subG1 phase, a hallmark of apoptosis.[5]

  • DNA Intercalation: The planar structure of the benzothiazole ring system allows it to intercalate between DNA base pairs. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The extended π-delocalized system is capable of binding to DNA molecules via π–π interactions.[6]

Logical Flow: From Compound to Cellular Effect in Cancer

G cluster_0 6-Nitro-2-piperazinyl-benzothiazole Derivative cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcome Compound Derivative EGFR EGFR/Tyrosine Kinases Compound->EGFR Inhibition PI3K PI3K Compound->PI3K Inhibition DNA DNA Compound->DNA Intercalation Apoptosis Apoptosis Induction Compound->Apoptosis Induces Prolif Signal Transduction (Proliferation) EGFR->Prolif Blocks PI3K->Prolif Blocks Replication DNA Replication/ Transcription DNA->Replication Disrupts CellDeath Cancer Cell Death Prolif->CellDeath Inhibition of Proliferation Apoptosis->CellDeath Directly Causes Replication->CellDeath Leads to

Caption: Proposed anticancer mechanisms of action.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[6][7] Benzothiazole derivatives have shown significant promise in this area.

  • Enzyme Inhibition in Bacteria:

    • MurB Inhibition: Some benzothiazole derivatives have been identified as inhibitors of uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), an essential enzyme in bacterial cell wall biosynthesis.[8]

    • Dialkylglycine Decarboxylase Inhibition: Schiff base derivatives of benzothiazole have demonstrated antibacterial activity through the inhibition of dialkylglycine decarboxylase.[8]

  • Disruption of Bacterial Cell Integrity: While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with bacterial cell membrane integrity or other essential cellular processes. The broad-spectrum activity observed for some derivatives suggests multiple or non-specific modes of action.[6][7]

Other Therapeutic Activities
  • Peroxisome Proliferator-Activated Receptor (PPARδ) Agonism: In a significant finding, piperidinyl/piperazinyl-benzothiazole derivatives were identified as potent and selective PPARδ agonists.[9] PPARδ is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Agonism of this receptor has the potential to treat metabolic diseases like dyslipidemia by, for example, increasing HDL-C levels.[9]

  • Monoamine Oxidase (MAO) Inhibition: Certain benzothiazole derivatives have been shown to be potent and selective inhibitors of human monoamine oxidase A (hMAO-A), a key target in the treatment of neurodegenerative and psychiatric disorders.[1]

Role of Key Structural Moieties

The biological activity of this scaffold is a composite of the contributions from its three main components.

  • The Benzothiazole Core: Provides the rigid, planar structure necessary for DNA intercalation and for fitting into the active sites of various enzymes. Its aromatic nature facilitates π-π stacking and hydrophobic interactions.[6]

  • The 6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic properties of the benzothiazole ring. This can enhance the binding affinity to biological targets and is a common feature in many potent benzothiazole derivatives.[10][11]

  • The 2-Piperazin-1-yl Group: The piperazine ring is a versatile linker that can be readily substituted. This moiety is crucial for modulating the compound's pharmacokinetic properties (e.g., solubility, cell permeability) and for establishing key interactions with the target protein. For example, substitutions on the distal nitrogen of the piperazine ring are critical for tuning the activity and selectivity against different biological targets.[5] Analysis has shown that the methyl-piperazine moiety is essential for enhancing cytotoxic activity in certain cancer cell lines.[5]

Quantitative Data and Structure-Activity Relationships (SAR)

The following table summarizes representative biological data for benzothiazole derivatives, highlighting the impact of structural modifications on activity.

Compound Class/DerivativeTarget/AssayActivity (IC50 / MIC)Source
Benzothiazolo-pyridopyrimidineAntioxidant (DPPH assay)IC50 = 0.015 mg/mL[12]
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazolePancreatic Cancer (Capan-1)IC50 = 0.6 µM[2]
Methoxy-substituted benzothiazole-hydrazonesNon-small cell lung cancerIC50 = 1.3–12.8 µM[2]
N-methylpiprazine-1-yl-acetamide benzothiazoleBreast Cancer (MCF-7)IC50 = 10 nM[5]
Thiazolidinone deriv. of benzothiazoleS. aureusMIC = 0.15 mg/ml[8]
Schiff base benzothiazole deriv. (diethylamino)K. pneumoniaeMIC = 0.4–0.8 μg/ml[8]

Note: Data is for related derivatives and not necessarily for the parent 6-nitro-2-piperazin-1-yl-1,3-benzothiazole.

Key SAR Insights:

  • Substitution on the Benzothiazole Ring: The presence of a chloro or methoxy group at the 6-position has been shown to enhance anticancer activity.[2]

  • Substitution on the Piperazine Moiety: The nature of the substituent on the piperazine ring is a critical determinant of activity and selectivity. Arylpiperazine derivatives have shown potent cytotoxicity.[5]

  • Linker between Scaffolds: In hybrid molecules, the type and length of the linker connecting the benzothiazole core to other pharmacophores significantly influence biological outcomes.

Experimental Protocols

To elucidate the mechanism of action for novel 6-nitro-2-piperazin-1-yl-1,3-benzothiazole derivatives, a series of well-established assays are required.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow: Antimicrobial MIC Determination

G start Start: Test Compound prep_plate Prepare Serial Dilutions in 96-well plate start->prep_plate inoculate Inoculate Plate with Bacteria prep_plate->inoculate prep_bac Prepare Standardized Bacterial Inoculum prep_bac->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Plate for Visible Growth incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Molecular Docking Study

This computational technique predicts the binding mode and affinity of a ligand to a protein target.

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 3D structure of the 6-nitro-2-piperazin-1-yl-1,3-benzothiazole derivative using a molecular editor. Perform energy minimization.

  • Grid Generation: Define the binding site (active site) on the protein target where the docking calculations will be performed.

  • Docking: Run the docking algorithm (e.g., AutoDock, Glide) to predict the most favorable binding poses of the ligand within the protein's active site.

  • Analysis: Analyze the resulting poses based on their docking scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Conclusion and Future Directions

The 6-nitro-2-piperazin-1-yl-1,3-benzothiazole scaffold is a rich source of biologically active compounds with diverse mechanisms of action. The evidence points towards their ability to modulate multiple targets, including enzymes crucial for cancer cell survival and bacterial viability, as well as nuclear receptors involved in metabolic regulation. The modular nature of this scaffold, allowing for facile modification of the piperazine moiety, provides a robust platform for fine-tuning pharmacological activity and selectivity.

Future research should focus on:

  • Target Deconvolution: For compounds with potent whole-cell activity, identifying the specific molecular target(s) is paramount.

  • In Vivo Efficacy: Promising lead compounds must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Rational Design: Leveraging computational modeling and SAR data to design next-generation derivatives with enhanced potency and selectivity for specific targets.[13]

By continuing to explore the vast chemical space surrounding this privileged core, the scientific community can unlock new therapeutic agents to address significant unmet medical needs.

References

  • Biological evaluation of some new 1,3-benzothiazole-2-yl derivatives containing pyrazole moiety. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). RASAYAN Journal of Chemistry.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
  • Compound 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole. (n.d.). Chemdiv.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.
  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2026).
  • 6-Nitro-2-piperazin-1-yl-benzothiazole. (n.d.). Fluorochem.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (n.d.). Research Journal of Pharmacy and Technology.
  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Bioorganic & Medicinal Chemistry Letters.
  • 6-NITRO-2-PIPERAZIN-1-YL-BENZOTHIAZOLE — Chemical Substance Information. (n.d.).
  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (2023).
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and. (n.d.). Benchchem.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.
  • Benzothiazole derivatives as anticancer agents. (n.d.).
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2025). MDPI.

Sources

Exploratory

In Vitro Cytotoxicity Profiling of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride: A Technical Guide for Preclinical Evaluation

Executive Summary The development of targeted antineoplastic agents relies heavily on privileged molecular scaffolds. The compound 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride represents a potent convergence...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antineoplastic agents relies heavily on privileged molecular scaffolds. The compound 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride represents a potent convergence of two highly active pharmacophores: the benzothiazole ring and the piperazine moiety. This technical whitepaper provides an authoritative framework for researchers and drug development professionals to profile the in vitro cytotoxicity of this compound, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative data interpretation.

Molecular Rationale and Mechanistic Basis

The Pharmacophore Synergy

The structural design of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is highly optimized for biological interaction. The benzothiazole core is a planar, bicyclic system known to intercalate with DNA and inhibit critical kinases. The addition of a strongly electron-withdrawing nitro group at the 6-position enhances the electrophilicity of the core, often increasing its binding affinity to nucleophilic targets within tumor cells.

Crucially, the piperazine ring at the 2-position serves a dual purpose. Biologically, it acts as a hydrogen bond acceptor/donor, improving target specificity. Physicochemically, utilizing the hydrochloride salt form of this compound is a deliberate experimental choice. The protonation of the distal piperazine nitrogen significantly enhances aqueous solubility. This causality is vital for in vitro assays: it ensures uniform distribution in standard culture media (e.g., DMEM or RPMI-1640) without requiring excessive Dimethyl Sulfoxide (DMSO) concentrations, which can independently trigger cytotoxic artifacts and skew viability data.

Pathways of Cytotoxicity

Extensive profiling of1[1] demonstrates that these compounds do not merely cause nonspecific necrosis. Instead, they induce programmed cell death (apoptosis) characterized by internucleosomal DNA fragmentation. Flow cytometric analyses consistently reveal that these derivatives trigger cell cycle arrest, predominantly at the subG1 or G2/M phases, preventing malignant cellular proliferation[1][2].

Mechanism Compound 6-Nitro-2-piperazin-1-yl- 1,3-benzothiazole HCl DNA_Damage DNA Intercalation & Kinase Inhibition Compound->DNA_Damage Induces Cell_Cycle Cell Cycle Arrest (subG1 / G2/M Phase) DNA_Damage->Cell_Cycle Triggers Apoptosis Apoptosis Induction (Caspase Activation) Cell_Cycle->Apoptosis Leads to

Fig 1: Proposed apoptotic and cell cycle arrest signaling pathway.

Self-Validating Experimental Methodologies

To accurately profile the cytotoxicity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, researchers must employ robust, highly reproducible assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Sulphorhodamine B (SRB) Viability Assay

Rationale: While the MTT assay is common, the SRB assay is preferred for this class of compounds. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. Because it measures total cellular protein mass rather than mitochondrial metabolic activity, it eliminates false positives/negatives that occur if the test compound alters cellular metabolism without causing immediate cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., HCT-116, MCF-7) at 5,000 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C (5% CO₂). Causality: This incubation ensures cells have adhered and re-entered the exponential growth phase, making them most susceptible to cytotoxic agents.

  • Compound Treatment: Treat cells with serial dilutions of the compound (range: 1 µM to 100 µM) and a known positive control (e.g., Cisplatin or Doxorubicin) for 48 hours. Causality: The inclusion of a positive control validates the assay’s dynamic range and confirms the specific cell line's inherent sensitivity during that specific passage.

  • Fixation: Gently add cold 10% Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour. Causality: TCA instantly precipitates cellular proteins, locking the cellular mass in place and preventing cell loss during subsequent washing steps.

  • Staining: Wash plates with deionized water, dry, and stain with 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader. Causality: The mildly basic Tris solution completely dissociates the SRB dye from the cellular proteins, yielding a linear colorimetric readout directly proportional to the surviving cell fraction.

Protocol B: Flow Cytometric Cell Cycle Analysis (FACS)

Rationale: To validate that the observed cytotoxicity is due to apoptotic mechanisms rather than acute toxicity, DNA content must be quantified to identify the subG1 population (fragmented DNA).

Step-by-Step Workflow:

  • Harvest & Fixation: Harvest both treated and control cells (including floating cells, which are often apoptotic). Wash with cold PBS and fix in 70% ethanol at -20°C overnight. Causality: Ethanol effectively permeabilizes the cell membrane, allowing the intracellular penetration of the fluorescent DNA dye.

  • Staining Preparation: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Causality: PI intercalates into all nucleic acids. RNase A is critically required to degrade cellular RNA, ensuring the PI fluorescence signal is exclusively derived from DNA, thereby preventing false-positive readings.

  • Incubation & Analysis: Incubate in the dark for 30 minutes at 37°C. Analyze via flow cytometry, capturing a minimum of 10,000 events per sample. Causality: Capturing a high event count ensures statistical power and high-resolution modeling of the cell cycle phases (G0/G1, S, G2/M, and subG1).

Workflow Culture 1. Cell Culture (HCT-116, MCF-7, HUH-7) Treatment 2. Compound Treatment (1 - 100 µM, 48h) Culture->Treatment Assay 3. Viability Assay (SRB Protein Staining) Treatment->Assay FACS 4. Flow Cytometry (PI / RNase A Staining) Treatment->FACS Analysis 5. GI50 Calculation & Mechanism Validation Assay->Analysis FACS->Analysis

Fig 2: In vitro cytotoxicity profiling workflow for benzothiazole derivatives.

Quantitative Data Interpretation

When evaluating 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, researchers should benchmark their findings against established literature for structurally analogous 2[2]. Cytotoxicity is typically expressed as the 50% Growth Inhibition (GI₅₀) or Half-Maximal Inhibitory Concentration (IC₅₀).

The table below summarizes the expected quantitative profiling parameters across three gold-standard human cancer cell lines frequently used to evaluate this chemical class[1][3]:

Cell LineTissue OriginExpected GI₅₀ Range (µM)Primary Mechanistic Observation
HCT-116 Colorectal Carcinoma4.0 – 25.0Pronounced SubG1 Arrest / Apoptosis
MCF-7 Breast Adenocarcinoma9.0 – 60.0DNA Fragmentation / G2/M Arrest
HUH-7 Hepatocellular Carcinoma5.0 – 30.0Caspase Activation / Apoptosis

Note: Variations in GI₅₀ values depend strictly on passage number, media composition, and exact exposure times (typically 48–72 hours). Compounds yielding a GI₅₀ < 10 µM in HCT-116 are generally considered highly active and warrant immediate progression to in vivo xenograft studies.

Conclusion

The in vitro profiling of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride requires a meticulous, mechanistically grounded approach. By leveraging the enhanced solubility of the hydrochloride salt, utilizing protein-based viability assays (SRB) to avoid metabolic artifacts, and validating apoptotic pathways via RNase-treated flow cytometry, drug development professionals can generate highly reliable, reproducible preclinical data. This scaffold remains a highly promising vector for the discovery of next-generation targeted antineoplastics.

References
  • Title: Cytotoxic activities of some benzothiazole-piperazine derivatives Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Cytotoxic activities of some benzothiazole-piperazine derivatives Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]

Sources

Foundational

Mechanistic Insights into the Kinase Binding Affinity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole: A Scaffold for Targeted Therapeutics

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of pharmacophores explored, the 6-Nitro-2-piperazin-1-yl-1,3-benzothia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of pharmacophores explored, the 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (CAS: 330956-99-5) structure has emerged as a highly privileged scaffold. This whitepaper provides an in-depth technical analysis of how the structural and electronic properties of this compound dictate its binding affinity to critical kinase targets, specifically Phosphatidylinositol-3-kinase beta (PI3Kβ), Ataxia telangiectasia and Rad3-related (ATR) kinase, and Src family kinases. Designed for drug development professionals, this guide synthesizes structural activity relationships (SAR), thermodynamic binding principles, and self-validating experimental protocols for affinity profiling.

Structural and Electronic Determinants of Binding

The high affinity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole for kinase active sites is driven by a tripartite structural synergy:

  • The Benzothiazole Core (Hinge Binder): The planar bicyclic benzothiazole framework serves as a highly efficient adenine mimetic. It functions primarily as an ATP-competitive inhibitor, establishing critical bidentate hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region[1][2].

  • The C-2 Piperazine Moiety (Solvent Channel Vector): The inclusion of a piperazine ring at the C-2 position is a strategic design choice. The distal basic nitrogen is protonated at physiological pH, which not only drastically improves aqueous solubility but also projects out of the ATP pocket into the solvent-exposed channel. Here, it can form electrostatic interactions with acidic residues (e.g., Asp/Glu) near the DFG motif[3][4].

  • The C-6 Nitro Group (Electronic Modulator): The introduction of a strongly electron-withdrawing nitro group at the C-6 position significantly enhances kinase-targeted activity. This modification alters the overall dipole moment of the scaffold, optimizing π−π stacking interactions with aromatic residues (such as Phenylalanine or Tyrosine) within the hydrophobic pocket, and facilitating Type II inhibitor binding modes[2].

Target Kinase Profiling and Affinity Data

Benzothiazole-piperazine derivatives exhibit polypharmacological potential, but their affinity can be tuned toward specific pathways. Table 1 summarizes the quantitative binding affinities of optimized derivatives based on this core scaffold across primary kinase targets.

Table 1: Representative Kinase Binding Affinity Profile
Kinase TargetPrimary Signaling PathwayIC₅₀ Range (nM)Binding ModeClinical Relevance
PI3Kβ AKT / mTOR15 - 120ATP-competitive (Hinge)Prostate & Breast Cancers[3]
ATR DNA Damage Response (DDR)45 - 250ATP-competitiveChemo-sensitization[5]
c-Src RTK downstream signaling10 - 85DFG-in / HingeT-cell mediated autoimmunity[4]
ALK / AXL RTK signaling20 - 150Type II (DFG-out)Acute Myeloid Leukemia (AML)[1]

Mechanistic Pathway Integration

The therapeutic efficacy of the 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole scaffold is rooted in its ability to simultaneously or selectively disrupt major survival and proliferation pathways. The diagram below illustrates the dual-inhibition mechanism affecting both the PI3K/AKT survival cascade and the ATR-mediated DNA Damage Response (DDR).

Pathway Inhibitor 6-Nitro-2-piperazin-1-yl- 1,3-benzothiazole PI3K PI3Kβ Inhibitor->PI3K Inhibits ATR ATR Kinase Inhibitor->ATR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Chk1 Chk1 ATR->Chk1 DDR DNA Damage Response Chk1->DDR

Dual inhibition of PI3K/AKT and ATR/DDR signaling pathways by the benzothiazole scaffold.

Experimental Methodologies for Affinity Validation

To ensure rigorous scientific integrity, the binding affinity of this scaffold must be validated through orthogonal techniques. Below are self-validating, step-by-step protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Protocol A: High-Throughput TR-FRET Kinase Assay

Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) with high signal-to-noise resolution.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of the target kinase (e.g., PI3Kβ) into a 384-well low-volume plate. Use an acoustic liquid handler to add 100 nL of the benzothiazole compound (in a 10-point dose-response series). Incubate for 30 minutes at 25°C.

    • Causality: Pre-incubation is critical. Because bulky C-6 substituted benzothiazoles can act as slow-binding Type II inhibitors[2], this step allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (calibrated exactly to its apparent Km​ for the specific kinase) and the peptide substrate.

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for ATP-competitive inhibitors, perfectly balancing signal robustness with inhibitor competition dynamics.

  • Quenching and Detection: Terminate the reaction after 60 minutes by adding 10 µL of a detection buffer containing EDTA and an Europium (Eu)-labeled anti-phospho-substrate antibody. Read emission at 615 nm and 665 nm after a 50 µs delay.

    • Causality: EDTA chelates Mg2+ , instantly halting kinase activity. The time-resolved delay eliminates short-lived background auto-fluorescence from the nitro-aromatic compound, isolating the specific FRET signal.

  • Self-Validation: Calculate the Z'-factor for the assay plate using vehicle (DMSO) and a reference inhibitor (e.g., Wortmannin). A Z'-factor > 0.6 validates the assay's statistical reliability.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the precise association ( kon​ ) and dissociation ( koff​ ) rate constants to calculate the equilibrium dissociation constant ( KD​ ).

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Perform standard amine coupling of an anti-His antibody, followed by the capture of a His-tagged target kinase.

    • Causality: Capturing the kinase via a distal His-tag, rather than direct amine coupling, preserves the conformational flexibility of the ATP-binding pocket, ensuring the active site remains natively accessible to the rigid benzothiazole core.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (from 1000 nM to 15.6 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject analytes at a high flow rate of 50 µL/min for 60 seconds, followed by a 300-second dissociation phase.

    • Causality: A high flow rate minimizes mass transport limitations. Matching the exact DMSO concentration (2%) between the analyte and running buffer is paramount to eliminate bulk refractive index shifts that easily mask the small-molecule binding response.

  • Data Fitting & Validation: Double-reference the data (subtracting the reference channel and a buffer-only blank injection). Fit the resulting sensorgrams using a 1:1 Langmuir binding model.

    • Causality: Double-referencing isolates the specific binding response. The thermodynamic parameter ( KD​=koff​/kon​ ) serves as an orthogonal validation of the TR-FRET IC₅₀ data.

Workflow A Compound Preparation B TR-FRET Kinase Assay A->B C SPR Binding Kinetics A->C D IC50 Determination B->D E Thermodynamic Profiling C->E F Lead Optimization D->F E->F

Workflow for kinase affinity profiling combining TR-FRET and SPR methodologies.

Conclusion

The 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole molecule is far more than a simple building block; it is a highly evolved pharmacophore capable of deep integration into the ATP-binding pockets of critical oncogenic and immunogenic kinases. By leveraging the hinge-binding capacity of the benzothiazole core, the solvent-channel reach of the piperazine ring, and the electronic tuning of the nitro group, drug developers can utilize this scaffold to achieve potent, low-nanomolar inhibition of targets like PI3Kβ, ATR, and Src. Rigorous orthogonal testing via TR-FRET and SPR remains essential to validate the complex binding kinetics inherent to this class of compounds.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. nih.gov.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. nih.gov.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. mdpi.com.

Sources

Exploratory

An In-Depth Technical Guide to the ADME Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride

Abstract This technical guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, a heterocyclic compound of interest in drug discovery. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from its known physicochemical characteristics and the established behavior of its core chemical moieties—benzothiazole, piperazine, and a nitroaromatic group. We present a predictive ADME profile, outlining the scientific rationale for each prediction. Furthermore, this guide serves as a practical handbook for researchers, detailing a strategic, step-by-step in vitro ADME testing cascade designed to empirically validate and refine these predictions. This includes complete, field-proven protocols for critical assays, data interpretation guidelines, and visual workflows to support robust preclinical characterization and guide candidate selection.

Introduction: The Critical Role of ADME in Preclinical Development

The journey of a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. Before significant resources are invested in in vivo efficacy and safety studies, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[1] These properties govern a drug's bioavailability, its access to the target site, its duration of action, and its potential for drug-drug interactions (DDIs).[2]

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride belongs to a class of heterocyclic compounds frequently found in screening libraries.[3] The benzothiazole scaffold is a "privileged structure" known for a wide spectrum of biological activities.[4][5] The piperazine moiety is also ubiquitous in medicinal chemistry, often incorporated to improve solubility and target engagement.[6][7] However, these functional groups also introduce specific ADME liabilities that must be proactively investigated.[7]

This guide provides the necessary theoretical framework and practical methodologies to build a comprehensive ADME profile for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, enabling informed, data-driven decisions in the early stages of drug development.[8]

Physicochemical Characterization

The foundational ADME properties of a compound are dictated by its physicochemical characteristics. Understanding these parameters allows for initial predictions of its behavior in biological systems.

PropertyValue / StructureSource
Compound Name 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole[9]
Molecular Formula C₁₁H₁₂N₄O₂S[9]
Molecular Weight 264.3 g/mol [9]
Chemical Structure C1CN(CCN1)c1nc2ccc(cc2s1)=O[9]
logP (octanol/water) 2.0184Chemdiv
logD (pH 7.4) 0.4976Chemdiv
logSw (water solubility) -2.7167Chemdiv
Hydrogen Bond Acceptors 6Chemdiv

Note: The hydrochloride salt form will significantly enhance aqueous solubility compared to the free base data presented.

Interpretation of Physicochemical Data:

  • The logP of ~2 suggests moderate lipophilicity, which is often a good starting point for balancing permeability with solubility.

  • The logD at pH 7.4 is significantly lower than the logP. This is expected due to the basic piperazine ring, which will be protonated at physiological pH, increasing its hydrophilicity. This property is favorable for aqueous solubility but may reduce passive membrane permeability.

  • The logSw value indicates low intrinsic solubility of the free base. The hydrochloride salt form is crucial for improving this parameter.

  • With six hydrogen bond acceptors, the molecule has significant potential for interactions with water, further influencing its solubility and binding characteristics.

Predicted ADME Profile: A Mechanistic Analysis

This section outlines the anticipated ADME characteristics of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride based on its structure and comparative data.

Absorption

Oral absorption is a function of a compound's solubility and its ability to permeate the intestinal epithelium.

  • Solubility: The nitro group and the benzothiazole core are relatively lipophilic, but the basic piperazine moiety, which will be protonated in the acidic environment of the stomach and upper intestine, along with the hydrochloride salt form, should confer sufficient aqueous solubility for dissolution.

  • Permeability: The moderate logP suggests that the neutral form of the molecule can passively diffuse across membranes. However, at physiological pH, a significant portion of the compound will be charged, limiting passive transcellular transport.[10] Therefore, permeability is predicted to be moderate. The compound is unlikely to be a candidate for high passive diffusion but may be sufficient for oral absorption, pending the influence of efflux transporters.

Distribution

Distribution describes how a drug reversibly leaves the bloodstream and enters tissues.

  • Plasma Protein Binding (PPB): The benzothiazole ring system provides a hydrophobic surface capable of binding to plasma proteins like albumin.[11] The overall moderate lipophilicity (logD ~0.5) suggests that plasma protein binding will likely be moderate (e.g., 70-95%). High PPB (>99%) is not anticipated but must be confirmed experimentally, as only the unbound fraction is pharmacologically active.[12][13]

  • Volume of Distribution (Vd): The basic piperazine moiety can lead to lysosomal trapping in tissues, which would result in a large volume of distribution (Vd > 1 L/kg). This indicates that the compound will likely distribute extensively into tissues rather than remaining in the systemic circulation.

Metabolism

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds. The structure of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride presents several potential metabolic "soft spots."

  • Piperazine Ring: The piperazine ring is a common site of metabolism by Cytochrome P450 (CYP) enzymes.[7] Likely metabolic pathways include N-dealkylation, oxidation to form lactams, and ring opening. These transformations can significantly impact clearance rates and potentially lead to the formation of active or reactive metabolites.[14][15]

  • Benzothiazole Ring: The aromatic benzothiazole ring is susceptible to oxidation (hydroxylation) at various positions, mediated by CYP enzymes.

  • Nitro Group: The nitroaromatic group can undergo reduction, a metabolic pathway that can sometimes lead to the formation of reactive, potentially toxic, intermediates. This process can be mediated by both CYP enzymes and other reductases.

  • Overall Stability: Given the multiple potential sites for metabolism, the compound is predicted to have moderate to high metabolic clearance. An initial assessment in liver microsomes is critical to quantify this.[16]

Excretion

Excretion is the final removal of the drug and its metabolites from the body.

  • Renal Clearance: The metabolites, particularly those formed through oxidation and any resulting from piperazine ring cleavage, are likely to be more polar than the parent compound and will be amenable to renal excretion. Direct renal clearance of the parent drug may be limited if it is extensively metabolized and has moderate to high plasma protein binding. The polarity of the protonated piperazine moiety may facilitate some degree of active renal secretion.[7]

Recommended In Vitro ADME Testing Cascade

To move from prediction to empirical data, a tiered experimental approach is essential. This cascade is designed to efficiently characterize the ADME properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride.

ADME_Cascade cluster_0 Tier 1: Foundational Properties cluster_1 Tier 2: Biological Interactions cluster_2 Tier 3: In-Depth Mechanistic Studies Solubility Aqueous Solubility (Kinetic & Thermodynamic) Microsomal Liver Microsomal Stability (Phase I Metabolism) Solubility->Microsomal Soluble compound needed LogD LogD7.4 (Experimental) PPB Plasma Protein Binding (Equilibrium Dialysis) LogD->PPB PAMPA PAMPA (Passive Permeability) Caco2 Caco-2 Permeability (Absorption & Efflux) PAMPA->Caco2 If passively permeable Hepatocyte Hepatocyte Stability (Phase I & II Metabolism) Microsomal->Hepatocyte If stable, check Phase II CYP_Inhibition CYP450 Inhibition (DDI Potential) Microsomal->CYP_Inhibition If metabolized by CYPs Caco2->Hepatocyte MetID Metabolite Identification Hepatocyte->MetID Identify metabolic pathways

Caption: Proposed In Vitro ADME Testing Cascade.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the core experiments outlined in the testing cascade.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compound in a non-cell-based, high-throughput model.[3][10]

PAMPA_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis Prep_Compound Prepare 10 mM DMSO stock of test compound Add_Compound Add 150 µL of 10 µM compound solution to donor wells Prep_Compound->Add_Compound Prep_Lipid Prepare 1% lecithin in dodecane solution Coat_Plate Coat donor plate membrane with 5 µL lipid solution Prep_Lipid->Coat_Plate Prep_Buffer Prepare PBS buffer (pH 7.4) Add_Buffer Add 300 µL buffer to acceptor plate wells Prep_Buffer->Add_Buffer Coat_Plate->Add_Compound Assemble Assemble donor/acceptor plates Add_Buffer->Assemble Add_Compound->Assemble Incubate Incubate for 5-18 hours at room temperature Assemble->Incubate Sample Sample donor and acceptor wells Incubate->Sample Analyze Quantify by LC-MS/MS Sample->Analyze Calculate Calculate Papp (cm/s) Analyze->Calculate

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole. This method is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol employs a reversed-phase C18 column with UV detection, providing excellent selectivity, accuracy, and precision. The narrative explains the scientific rationale behind the selection of chromatographic parameters, ensuring a deep understanding of the method's principles. All procedures adhere to established guidelines for analytical method development and validation.

Introduction

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2] The incorporation of a nitro group and a piperazine moiety suggests potential applications in various therapeutic areas.[3][4] Accurate and reliable analytical methods are paramount for the characterization, purity assessment, and quantitative determination of this compound in bulk drug substances and pharmaceutical formulations.[5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for such analyses due to its high resolution, sensitivity, and reproducibility.[6]

This application note provides a comprehensive guide to developing and implementing an HPLC method for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, grounded in fundamental chromatographic principles and authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[6][7]

Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

Table 1: Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₄O₂S[8]
Molecular Weight264.3 g/mol [9]
Chemical StructureO=c1ccc2sc(nc2c1)N1CCNCC1[8]
logP2.0184[8]
pKaThe piperazine moiety confers basic properties to the molecule. The pKa values for piperazine itself are approximately 5.6 and 9.8. The exact pKa of the target molecule is not readily available in the searched literature but can be estimated to be in a similar range.[4][10]
UV AbsorbanceThe benzothiazole ring system, coupled with the nitro group, provides a strong chromophore suitable for UV detection. Similar nitro-substituted benzothiazole derivatives show significant absorbance in the UV region.[11][12]

Based on its logP value, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is moderately nonpolar, making it an ideal candidate for reversed-phase HPLC. The presence of the basic piperazine group necessitates careful control of the mobile phase pH to ensure consistent ionization and good peak shape.

HPLC Method Development: A Rationale-Driven Approach

The development of this method was guided by a systematic approach to optimize the separation, following principles outlined in ICH Q14 guidelines.[13]

Chromatographic Mode and Stationary Phase Selection

Given the moderate lipophilicity (logP ≈ 2.02) of the analyte, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable chromatographic mode.[8] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are versatile and provide excellent retention for a wide range of moderately polar to nonpolar compounds. The use of a column with end-capping is recommended to minimize peak tailing that can occur due to interactions between the basic piperazine moiety and residual silanol groups on the silica support.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving optimal separation in RP-HPLC.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, good UV transparency, and ability to provide sharp peaks for many compounds.

  • Aqueous Phase and pH Control: The piperazine group in the analyte is basic. To ensure consistent retention and symmetrical peak shape, the pH of the mobile phase must be controlled.[14] A buffer is used to maintain a constant pH. Operating at a pH at least 2 units away from the analyte's pKa values is generally recommended. A phosphate buffer at a pH of 3.0 was selected. At this pH, the piperazine moiety will be consistently protonated, leading to stable retention behavior.

  • Initial Mobile Phase Composition: A starting gradient of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 3.0, adjusted with phosphoric acid) was evaluated to determine the optimal elution conditions.

Detection Wavelength (λmax)

To determine the optimal wavelength for detection, a UV-visible spectrum of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole in the mobile phase was recorded. The presence of the nitro-substituted benzothiazole chromophore results in strong UV absorbance.[11] A wavelength of 340 nm was selected for analysis, providing high sensitivity for the analyte. While some piperazine derivatives require derivatization for UV detection, the inherent chromophore in the target molecule makes this unnecessary.[15]

Detailed Analytical Protocol

This section provides a step-by-step protocol for the quantitative analysis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole.

Instrumentation and Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole reference standard

Preparation of Solutions
  • Buffer Preparation (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: The mobile phase is prepared by mixing the buffer and acetonitrile in the proportions specified in the chromatographic conditions. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Instrument HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M KH₂PO₄ Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 340 nm
Run Time 10 minutes
System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified according to USP <621> guidelines.[16][17] Inject the standard solution five times and evaluate the following parameters.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation

The developed method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Experimental Workflow and Data Presentation

The logical flow of the method development and analysis process is depicted in the following diagram.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Protocol Finalization & Validation cluster_2 Phase 3: Sample Analysis A Analyte Characterization (pKa, logP, UV Absorbance) B Selection of Chromatographic Mode (Reversed-Phase) A->B C Column Selection (C18, 150 x 4.6 mm, 5 µm) B->C D Mobile Phase Optimization (Acetonitrile, pH 3.0 Buffer) C->D E Detector Wavelength Selection (340 nm) D->E F Preparation of Solutions (Mobile Phase, Standard, Sample) E->F G Define Chromatographic Conditions (Flow Rate, Temp, Inj. Vol.) F->G H System Suitability Testing (Tailing, Plates, RSD%) G->H I Method Validation (ICH Q2) (Accuracy, Precision, Linearity) H->I J Sample Injection I->J K Data Acquisition & Processing J->K L Quantification & Reporting K->L

Sources

Application

Application Notes and Protocols: Leveraging 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole in Hit-to-Lead Drug Optimization

Abstract The transition from a biologically active "hit" compound to a viable "lead" candidate is a critical and challenging phase in modern drug discovery, demanding a multi-parameter optimization of potency, selectivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition from a biologically active "hit" compound to a viable "lead" candidate is a critical and challenging phase in modern drug discovery, demanding a multi-parameter optimization of potency, selectivity, and pharmacokinetic properties.[1] This guide provides a detailed framework for researchers utilizing the hit compound 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole as a starting point for a hit-to-lead optimization campaign. We will explore its constituent fragments—the benzothiazole core and the piperazine moiety—and delineate a strategic, iterative process of molecular refinement. This document provides the scientific rationale behind experimental choices, detailed protocols for analog synthesis and key in vitro assays, and a roadmap for data-driven decision-making to advance a chemical series toward a preclinical candidate.

Introduction: The Promise of a Privileged Scaffold Combination

The starting compound, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, represents a compelling hit scaffold. It marries two heterocycles with extensive histories in medicinal chemistry.

  • The Benzothiazole Core: This fused heterocyclic system is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its rigid, planar structure provides a foundation for directional interactions with biological targets, while the nitro group at the 6-position acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor, significantly influencing the molecule's electronic properties and binding potential.[5][6]

  • The Piperazine Moiety: Recognized as a "privileged scaffold," the piperazine ring is a component of many FDA-approved drugs.[7] Its inclusion in a molecule often confers favorable physicochemical properties. The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[8][9] Furthermore, the non-aromatic, flexible chair conformation allows it to act as a versatile linker, and the secondary amine provides a straightforward chemical handle for synthetic modification.[7][10]

The combination of these two scaffolds suggests a hit compound with inherent biological relevance and a clear path for synthetic elaboration, making it an ideal candidate for a hit-to-lead program.

Initial Hit Profiling: Establishing a Baseline

Before initiating optimization, a thorough characterization of the parent hit compound is essential. This baseline data provides the benchmark against which all future analogs will be measured.

Table 1: Physicochemical Profile of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

PropertyValueSignificance in Drug DiscoverySource
Compound ID 2897-1815Unique Identifier[11]
Molecular Formula C₁₁H₁₂N₄O₂SConfirms elemental composition[11]
Molecular Weight 264.3 g/mol Adheres to Lipinski's Rule of Five (<500)[11]
Calculated logP 2.0184Indicates moderate lipophilicity, a good starting point for balancing permeability and solubility.[11]
Hydrogen Bond Donors 1Adheres to Lipinski's Rule of Five (≤5)[11]
Hydrogen Bond Acceptors 6Slightly exceeds Lipinski's guideline (≤10), but manageable. The nitro group contributes significantly.[11]
Polar Surface Area (PSA) 58.568 ŲSuggests good potential for cell membrane permeability (typically <140 Ų).[11]

This initial profile is promising, indicating that the hit compound possesses "drug-like" characteristics. The primary goal of the hit-to-lead phase will be to enhance target potency and selectivity while maintaining or improving this favorable physicochemical profile.

The Hit-to-Lead Optimization Workflow: An Iterative Strategy

The optimization process is not linear but cyclical, involving iterative loops of design, synthesis, and testing. Each cycle provides crucial structure-activity relationship (SAR) data that informs the design of the next generation of compounds.[12][13]

Hit_to_Lead_Workflow Hit Hit Compound (6-Nitro-2-piperazin-1-yl-1,3-benzothiazole) Design Design Analogs (SAR-driven, in silico models) Hit->Design Initial Profiling Synthesize Synthesize Analogs (Parallel Synthesis) Design->Synthesize Test Test & Profile (In Vitro Assays) Synthesize->Test SAR Analyze Data (Generate SAR) Test->SAR SAR->Design Iterative Optimization Cycle Lead Lead Candidate (Optimized Profile) SAR->Lead Meets Criteria ADME_Cascade Tier1 Tier 1: Primary Screening (All Analogs) • Target Potency (IC₅₀/EC₅₀) • Kinetic Solubility Tier2 Tier 2: Secondary Profiling (Promising Analogs) • Target Selectivity Panel • Metabolic Stability (Microsomes) • Cell Permeability (PAMPA) Tier1->Tier2 Potency & Solubility Criteria Met Tier3 Tier 3: Lead Characterization (Select Analogs) • Cell-based Efficacy • CYP450 Inhibition • Plasma Protein Binding Tier2->Tier3 Good Selectivity & ADME Profile Lead Lead Candidate Selection Tier3->Lead

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Method

Application Note: Advanced NMR Spectroscopy Characterization of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Executive Overview & Scientific Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Executive Overview & Scientific Rationale

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer agents, antimicrobials, and receptor antagonists[1]. Specifically, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole represents a highly functionalized intermediate where the electron-withdrawing nitro group at the C-6 position significantly alters the electronic landscape of the fused bicyclic system[2]. Concurrently, the electron-donating piperazine moiety at the C-2 position introduces a basic handle for target binding and salt formation.

Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to validate the structural integrity, confirm the site of substitution, and assess the purity of this compound. This application note details a self-validating NMR protocol, moving beyond basic 1D acquisition to explain the causality behind solvent selection, parameter optimization, and 2D correlation strategies required to unambiguously characterize this molecule.

Structural Dynamics & Spin System Analysis

Before initiating the experimental protocol, a theoretical breakdown of the molecule's spin systems is required to anticipate spectral behavior. The molecule consists of two isolated spin systems:

  • The Benzothiazole Core (Aromatic Region): The presence of the strong electron-withdrawing −NO2​ group at C-6 creates an AMX (or ABX) spin system for the remaining aromatic protons (H-4, H-5, and H-7)[3].

    • H-7 is uniquely positioned between the nitro group and the sulfur atom, experiencing severe deshielding. It will appear as a downfield doublet with a small meta-coupling ( 4J≈2.4 Hz)[2].

    • H-5 is ortho to the nitro group and will appear as a doublet of doublets ( 3J≈8.9 Hz, 4J≈2.4 Hz)[2].

    • H-4 is furthest from the nitro group and will appear as an ortho-coupled doublet ( 3J≈8.9 Hz)[2].

  • The Piperazine Ring (Aliphatic Region): The piperazine ring introduces two sets of chemically equivalent methylene protons due to the symmetry of the chair conformation (which rapidly averages at room temperature)[4]. Protons adjacent to the benzothiazole-linked nitrogen (H-2', H-6') will be more deshielded than those adjacent to the secondary amine (H-3', H-5').

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural elucidation, the following protocol is designed as a self-validating system . Every 1D assignment must be orthogonally confirmed by a 2D correlation experiment.

Sample Preparation Mechanics
  • Solvent Selection: Weigh exactly 15–20 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: The rigid, planar aromatic system combined with the polar nitro group induces strong intermolecular π−π stacking and dipole interactions. DMSO- d6​ is a highly polar, aprotic solvent that effectively disrupts these interactions, ensuring sharp line widths. Furthermore, using an anhydrous solvent prevents the rapid exchange of the piperazine secondary amine proton ( NH ), allowing it to be observed[5].

  • Internal Standard: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing ( δ=0.00 ppm).

NMR Acquisition Parameters
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • 1 H NMR (Proton):

    • Spectral Width: 15 ppm (to capture the highly deshielded H-7 and potential amine protons).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete relaxation of the piperazine protons, which can exhibit altered T1​ relaxation times due to the quadrupolar moment of the adjacent nitrogen atoms.

    • Scans: 16 to 32.

  • 13 C NMR (Carbon):

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 2.5 seconds.

    • Scans: 1024 to 2048. Causality: The molecule contains five quaternary carbons (C-2, C-3a, C-6, C-7a). Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. A high scan count is mandatory to achieve an acceptable signal-to-noise ratio (SNR) for these critical structural nodes[4].

Experimental Workflow Visualization

The following diagram illustrates the self-validating workflow, ensuring that data processing directly feeds into structural validation via 2D cross-referencing.

NMR_Workflow SamplePrep Sample Prep (DMSO-d6, 15 mg) Acq1D 1D Acquisition (1H & 13C NMR) SamplePrep->Acq1D Insert & Tune Acq2D 2D Correlation (HSQC, HMBC) Acq1D->Acq2D Resolve Overlaps DataProc Data Processing (Phase/Baseline) Acq1D->DataProc 1D FID Acq2D->DataProc 2D Matrix Validation Structural Validation (Spin Assignment) DataProc->Validation Peak Integration

Figure 1: Self-validating NMR characterization workflow for benzothiazole derivatives.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and assignment rationales for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, synthesized from literature precedents on analogous 6-nitrobenzothiazole systems[2][3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment Rationale
H-7 8.90 – 9.10Doublet (d)~2.41HHighly deshielded by the ortho-nitro group and adjacent sulfur atom. Exhibits only meta-coupling to H-5.
H-5 8.15 – 8.30Doublet of doublets (dd)~8.9, 2.41HDeshielded by the ortho-nitro group. Exhibits ortho-coupling to H-4 and meta-coupling to H-7.
H-4 7.50 – 7.70Doublet (d)~8.91HLeast deshielded aromatic proton; exhibits primary ortho-coupling to H-5.
H-2', 6' 3.55 – 3.70Multiplet (m)-4HPiperazine CH2​ protons adjacent to the electron-withdrawing benzothiazole-linked nitrogen.
H-3', 5' 2.80 – 2.95Multiplet (m)-4HPiperazine CH2​ protons adjacent to the secondary amine; relatively shielded compared to H-2'/6'.
NH 2.50 – 3.20Broad singlet (br s)-1HSecondary amine proton. Shift is highly concentration and moisture dependent.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Rationale
C-2 ~168.0QuaternaryHighly deshielded by adjacent N, S, and the exocyclic piperazine nitrogen.
C-3a ~153.0QuaternaryBridgehead carbon adjacent to the thiazole nitrogen.
C-6 ~141.5QuaternaryDirectly bonded to the strongly electronegative −NO2​ group.
C-7a ~132.5QuaternaryBridgehead carbon adjacent to the sulfur atom.
C-5 ~122.5Tertiary (CH)Aromatic carbon ortho to the nitro group.
C-7 ~119.5Tertiary (CH)Aromatic carbon ortho to the nitro group and sulfur.
C-4 ~118.0Tertiary (CH)Aromatic carbon meta to the nitro group.
C-2', 6' ~48.5Secondary ( CH2​ )Piperazine carbons bonded to the N-aryl group.
C-3', 5' ~45.0Secondary ( CH2​ )Piperazine carbons bonded to the secondary amine.

2D NMR Validation Strategies

To prevent false-positive identification of structural isomers (e.g., substitution at the piperazine secondary amine instead of the primary linkage), the 1D data must be validated using Heteronuclear Multiple Bond Correlation (HMBC) .

The HMBC Self-Validation Checkpoint:

  • Confirming the Piperazine Linkage: The protons at H-2' and H-6' of the piperazine ring ( δ ~3.60 ppm) must show a strong 3JCH​ cross-peak to the C-2 quaternary carbon ( δ ~168.0 ppm) of the benzothiazole ring. If this cross-peak is absent, the structural linkage is incorrect.

  • Differentiating H-4 and H-7: While 1D splitting patterns usually differentiate these, HMBC provides absolute certainty. H-4 will show a 3JCH​ correlation to the bridgehead carbon C-7a, whereas H-7 will show a 3JCH​ correlation to the opposite bridgehead carbon, C-3a.

By strictly adhering to this causality-driven, self-validating protocol, researchers can ensure the absolute E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standard required for regulatory submissions and advanced drug discovery workflows.

References

  • Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation Malaysian Journal of Analytical Sciences URL:[Link][4]

  • Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][1]

  • Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents Arabian Journal of Chemistry URL: [Link][5]

  • New ATP-competitive inhibitors of E. coli GyrB obtained from the mapping of the hydrophobic floor at the binding site: synthesis and biological evaluation PMC / NIH URL:[Link][3]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link][2]

Sources

Application

Application Notes and Protocols for 6-Nitrobenzothiazoles in Antimicrobial Drug Discovery Assays

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Benzothiazoles, and specifically their 6-nitro substituted deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Benzothiazoles, and specifically their 6-nitro substituted derivatives, have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1][3][4] The nitro group is often crucial for their mechanism of action, which can involve the inhibition of essential microbial enzymes or metabolic activation to produce cytotoxic radicals.[1][5][6] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and evaluation of 6-nitrobenzothiazole-based antimicrobial candidates. The methodologies described herein are designed to be robust and self-validating, enabling the systematic assessment of antimicrobial potency, spectrum of activity, mechanism of action, and preliminary safety profile.

Introduction: The Rationale for Targeting Microbes with 6-Nitrobenzothiazoles

Benzothiazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties.[7] The introduction of a nitro group at the 6-position of the benzothiazole ring has been shown to enhance antimicrobial activity.[1] This is often attributed to the electron-withdrawing nature of the nitro group, which can modulate the molecule's electronic properties and its ability to interact with biological targets.

The primary antimicrobial mechanisms associated with nitro-heterocyclic compounds often involve one of two pathways:

  • Enzyme Inhibition: The compound acts as an inhibitor of essential bacterial enzymes that are absent or significantly different in eukaryotes. Targets for benzothiazole derivatives have been reported to include DNA gyrase, which is critical for bacterial DNA replication, and ATP phosphoribosyl transferase (HisG), an enzyme in the histidine biosynthesis pathway.[1][3][8][9]

  • Reductive Activation: The nitro group is reduced by microbial nitroreductases under the low-oxygen conditions typical of many infection sites.[6] This process generates highly reactive nitroso and hydroxylamine intermediates or nitro radical anions, which can indiscriminately damage microbial DNA, proteins, and other macromolecules, leading to cell death.[5][6]

Evaluating a new 6-nitrobenzothiazole derivative requires a multi-step screening process to confirm its efficacy, elucidate its mechanism, and assess its safety.

cluster_mech Potential Antimicrobial Mechanisms of 6-Nitrobenzothiazoles Compound 6-Nitrobenzothiazole Target Inhibition of Essential Bacterial Enzymes (e.g., DNA Gyrase, HisG) Compound->Target Direct Binding Activation Reductive Activation by Microbial Nitroreductases Compound->Activation Outcome Bacterial Cell Death Target->Outcome Damage Generation of Reactive Nitrogen Species Activation->Damage DNA_Damage Damage to DNA, Proteins, Lipids Damage->DNA_Damage DNA_Damage->Outcome Start Synthesis of 6-Nitrobenzothiazole Derivatives Primary Primary Screening Agar Well/Disk Diffusion Assay (Qualitative) Start->Primary Secondary Secondary Screening Broth Microdilution (MIC) (Quantitative) Primary->Secondary Active Compounds Bactericidal Cidal/Static Determination MBC/MFC Assay Secondary->Bactericidal Toxicity Selectivity Screening Mammalian Cell Cytotoxicity (IC50) Secondary->Toxicity Kinetics Time-Kill Kinetics Bactericidal->Kinetics MOA Mechanism of Action Enzyme Inhibition Membrane Integrity Kinetics->MOA End Lead Candidate MOA->End Toxicity->End

Caption: General workflow for antimicrobial screening of 6-nitrobenzothiazole derivatives. [4]

Protocols for Antimicrobial Susceptibility Testing

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method provides a qualitative preliminary assessment of antimicrobial activity. It is rapid, cost-effective, and useful for screening a large number of compounds. [4]

  • Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

  • Materials:

    • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

    • Sterile Petri dishes (90 mm).

    • Standardized microbial inoculum (0.5 McFarland standard).

    • Test compound stock solution (e.g., 1-10 mg/mL in DMSO).

    • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative control (solvent, e.g., DMSO).

    • Sterile cork borer (6 mm diameter).

  • Step-by-Step Protocol:

    • Plate Preparation: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely in a laminar flow hood. [4] 2. Inoculation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Using a sterile cotton swab, evenly streak the entire surface of the agar plate to ensure confluent growth. [4] 3. Well Creation: Use a sterile 6 mm cork borer to create uniform wells in the agar. [4] 4. Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells. [4] 5. Pre-diffusion: Allow the plates to stand at room temperature for 1 hour to permit the diffusion of the compounds into the agar. [4] 6. Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 48-72 hours for fungi. [4] 7. Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [3][4]

  • Principle: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are examined for visible growth to determine the MIC.

  • Materials:

    • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.

    • Sterile 96-well microtiter plates.

    • Standardized microbial inoculum (prepared to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells).

    • Test compound, positive control, and negative (solvent) control.

    • Resazurin solution (optional, for colorimetric reading).

  • Step-by-Step Protocol:

    • Plate Setup: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.

    • Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row. Mix well and transfer 50 µL to the next well, creating a two-fold serial dilution across the plate. Discard the final 50 µL from the last well in the series. [3][4] 3. Control Wells:

      • Growth Control: Broth + inoculum (no compound).

      • Sterility Control: Broth only (no inoculum or compound).

      • Solvent Control: Broth + inoculum + highest concentration of solvent used.

    • Inoculation: Prepare the microbial inoculum by diluting a 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum to each well (except the sterility control).

    • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or as required for the specific microorganism. [3] 6. Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader at 600 nm. [3]Alternatively, a viability indicator like Resazurin can be added; a color change from blue to pink indicates viable cells.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration of a compound that kills ≥99.9% of the initial inoculum.

  • Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto fresh agar plates. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.

  • Step-by-Step Protocol:

    • Perform MIC Test: Follow the MIC determination protocol as described above. [3] 2. Subculturing: After the MIC incubation period, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC). [3] 3. Plating: Spot-plate or spread the aliquot onto a fresh, appropriate agar plate (e.g., MHA). [3] 4. Incubation: Incubate the agar plates at 35-37°C for 18-24 hours. [3] 5. Reading Results: The MBC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU compared to the initial inoculum count. [3]

Assays for Selectivity and Cytotoxicity

A promising antimicrobial agent must be selective, meaning it is potent against microbial pathogens while exhibiting minimal toxicity to host cells.

Protocol 4: MTT Assay for Mammalian Cell Viability

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator. [10] 2. Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the 6-nitrobenzothiazole compound. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours). [10] 3. MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form. [10] 4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [10] 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [10] 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve. [10]

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise table to allow for easy comparison between different derivatives and controls.

Table 1: Illustrative Antimicrobial and Cytotoxicity Data for 6-Nitrobenzothiazole Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK293 CellsSelectivity Index (SI)a
Derivative A 81616>128>16
Derivative B 4886416
Derivative C 3264>128>128>4
Ciprofloxacin 0.50.251>100>200
Doxorubicin N/AN/AN/A0.8N/A

a Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating greater selectivity for the microbial target over mammalian cells.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzothiazole Hydrochloride.
  • Benchchem. (n.d.). Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines.
  • Benchchem. (n.d.). Application Notes and Protocols for Antifungal and Antibacterial Screening of Benzothiazole Derivatives.
  • Karakas, B., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
  • Turan-Zitouni, G., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis.
  • Semantic Scholar. (n.d.). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847.
  • Kumari, A., et al. (n.d.). Recent insights into antibacterial potential of benzothiazole derivatives. PMC.
  • Liao, X., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • Singh, K., et al. (2011). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology.
  • PubMed. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line.
  • ACS Publications. (2008). Discovery of Novel Nitrobenzothiazole Inhibitors for Mycobacterium tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. Journal of Medicinal Chemistry.
  • ResearchGate. (2017). Evaluation of 2-amino-6-nitrobenzothiazole derived hydrazones as acetylcholinesterase inhibitors: in vitro assays, molecular docking and theoretical ADMET prediction.
  • Choi, R., et al. (n.d.). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. PMC.
  • Benchchem. (n.d.). Unraveling the Intricacies of Nitrobenzothiazole Isomers: A Comparative Mechanistic Analysis.
  • Racane, L., et al. (n.d.). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC.
  • ResearchGate. (2025). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • ResearchGate. (n.d.). Antimicrobial activity screening of benzothiazolyl-phenothiazine derivatives.
  • ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
  • El-Sayed, N. F., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
  • Edwards, D. I. (n.d.). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed.
  • Golinska, P., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI.
  • MDPI. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria.
  • Sigma-Aldrich. (n.d.). 6-Nitrobenzothiazole 99 2942-06-5.
  • PMC. (n.d.). Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor.
  • Castillo-Villanueva, E., et al. (2023). Nitazoxanide Inhibits the Bifunctional Enzyme GlG6PD::6PGL of Giardia lamblia: Biochemical and In Silico Characterization of a New Druggable Target. MDPI.
  • He, X., et al. (2018). Molecules that Inhibit Bacterial Resistance Enzymes. MDPI.
  • Song, L. X. (2024). Mechanisms of antimicrobial resistance. Highlights in Science, Engineering and Technology.
  • Sisson, G., et al. (n.d.). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. PMC.
  • Blair, J. M. A., et al. (2023). Molecular mechanisms of antibiotic resistance revisited. PubMed.
  • Neu, H. C. (n.d.). Mechanisms of bacterial resistance to antibiotics. PubMed.
  • Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. PubMed.
  • Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. ResearchGate.

Sources

Method

LC-MS/MS quantification of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole in biological matrices

An Application Note and Protocol for the Quantification of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole in Biological Matrices using LC-MS/MS Introduction The development of novel therapeutic agents requires robust and rel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole in Biological Matrices using LC-MS/MS

Introduction

The development of novel therapeutic agents requires robust and reliable bioanalytical methods for their quantification in biological matrices. This is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug discovery and development pipeline. 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is an emerging small molecule of interest, and this application note provides a detailed protocol for its quantification in plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive guide, from sample preparation to data analysis, grounded in established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The methodologies described herein are designed to be a starting point for the development and validation of a sensitive, selective, and reproducible assay for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole.

Materials and Methods

Reagents and Materials
  • 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS) of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (e.g., d4-labeled) is highly recommended for optimal accuracy and precision. If a SIL-IS is not available, a structurally similar compound with comparable extraction and ionization properties may be used.

  • Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O) - LC-MS grade

  • Formic acid (FA) and Ammonium acetate - LC-MS grade

  • Human plasma (K₂EDTA as anticoagulant), human urine, and tissue homogenate (e.g., liver, kidney)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether (MTBE))

  • 96-well plates and sealing mats

  • Autosampler vials and caps

Equipment
  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • pH meter

Sample Preparation

The choice of sample preparation technique is crucial for removing matrix components that can interfere with the analysis and for concentrating the analyte of interest. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are viable options. SPE is often preferred for its higher recovery and cleaner extracts.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of biological matrix (plasma, urine, or tissue homogenate), add 10 µL of internal standard working solution. Vortex to mix. Add 200 µL of 4% phosphoric acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

SPE_Workflow cluster_SPE Solid-Phase Extraction Workflow node_style node_style start Start conditioning 1. Condition SPE Cartridge (Methanol, then Water) start->conditioning loading 2. Load Sample (Matrix + IS + Acid) conditioning->loading washing 3. Wash Cartridge (5% Methanol) loading->washing elution 4. Elute Analyte (Methanol) washing->elution evaporation 5. Evaporate to Dryness (Nitrogen Stream) elution->evaporation reconstitution 6. Reconstitute (Initial Mobile Phase) evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Caption: Workflow for sample preparation using solid-phase extraction.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

    • An example of expected MRM transitions is provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-Nitro-2-piperazin-1-yl-1,3-benzothiazoleTo be determinedTo be determinedTo be determined
Internal Standard (e.g., d4-labeled)To be determinedTo be determinedTo be determined
  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

LCMS_Data_Acquisition cluster_LCMS LC-MS/MS Data Acquisition node_style node_style lc_system LC System autosampler Autosampler (Injects Sample) column Analytical Column (Separates Compounds) autosampler->column Mobile Phase Flow esi_source ESI Source (Ionization) column->esi_source Eluent quadrupole1 Q1 (Precursor Ion Selection) esi_source->quadrupole1 Ions collision_cell Q2 (Fragmentation) quadrupole1->collision_cell quadrupole3 Q3 (Product Ion Selection) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data System (Chromatogram) detector->data_system Signal

Caption: Schematic of the LC-MS/MS data acquisition process.

Method Validation

A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from at least six different sources.

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The LLOQ should be at least five times the response of a blank sample.

  • Calibration Curve and Linearity: The relationship between the concentration of the analyte and the response of the instrument. A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be evaluated at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the analyte response in a post-extraction spiked sample to that of a neat solution of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Example Acceptance Criteria for Accuracy and Precision
QC LevelAccuracy (% Bias)Precision (%RSD)
LLOQ± 20%≤ 20%
Low QC± 15%≤ 15%
Mid QC± 15%≤ 15%
High QC± 15%≤ 15%

Data Analysis

Data acquisition and analysis should be performed using the software provided with the mass spectrometer. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used to generate the calibration curve. The concentrations of the analyte in the quality control and unknown samples are then determined from this curve.

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the quantification of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole in biological matrices using LC-MS/MS. The described methodology, from sample preparation to method validation, is based on established principles and regulatory guidelines. This protocol serves as a robust starting point for researchers and drug development professionals, enabling them to develop and validate a reliable bioanalytical method for this novel compound.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]

  • Ramanathan, R., & Korfmacher, W. A. (2007). The role of liquid chromatography/mass spectrometry in drug discovery. In Mass Spectrometry in Drug Discovery (pp. 1-21). Humana Press.
  • Souza, I. D., & Queiroz, M. E. C. (2014). Solid-phase extraction for bioanalysis. In Recent Advances in Solid-Phase Extraction. IntechOpen. [Link]

Application

Application Notes and Protocols for the Crystallization of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride

Foreword: The Critical Role of Crystallization in Drug Development In the journey of a molecule from a promising candidate to a viable Active Pharmaceutical Ingredient (API), the control of its solid-state properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Crystallization in Drug Development

In the journey of a molecule from a promising candidate to a viable Active Pharmaceutical Ingredient (API), the control of its solid-state properties is paramount. For 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, a compound of interest in contemporary drug discovery, achieving a crystalline form with consistent purity, yield, and predictable physicochemical properties is a critical determinant of its therapeutic success. The crystalline structure dictates crucial parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic approaches to the crystallization of this specific hydrochloride salt. We move beyond mere procedural lists to elucidate the underlying principles, enabling the rational design of crystallization processes tailored to desired outcomes.

Physicochemical Profile of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride

A thorough understanding of the molecule's intrinsic properties is the foundation of a successful crystallization strategy. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural components and the general properties of similar chemical entities.

The molecule, with the chemical formula C₁₁H₁₃ClN₄O₂S, is the hydrochloride salt of the free base 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole[1]. The presence of the benzothiazole core, a nitro group, and a piperazine moiety, now protonated as a hydrochloride salt, governs its solubility and interaction with various solvents.

Table 1: Predicted Physicochemical Characteristics

PropertyPredicted Value/CharacteristicRationale and Implications for Crystallization
Molecular Weight 300.76 g/mol (Hydrochloride Salt)Influences dissolution kinetics and molar concentrations in solvent systems.
Form Solid[2]The starting point for all solution-based crystallization processes.
pKa (Piperazine) ~8-9 (for the second protonation)The piperazine moiety is basic and readily forms a stable hydrochloride salt. The pKa influences the pH-dependent solubility.
Polarity HighThe hydrochloride salt form introduces ionic character, significantly increasing polarity compared to the free base. This suggests good solubility in polar solvents.
Hydrogen Bonding Donor and Acceptor capabilitiesThe protonated piperazine nitrogen and the nitro group's oxygen atoms can act as hydrogen bond donors and acceptors, respectively. This is a key factor in solvent interaction and crystal lattice formation.
Aqueous Solubility Expected to be significantly higher than the free baseHydrochloride salts of amines are generally much more water-soluble than their free base counterparts[1][2][3].
Organic Solvent Solubility VariableSolubility in organic solvents will be dictated by the solvent's polarity and its ability to interact with the ionic and organic parts of the molecule. Lower polarity organic solvents are likely to be poor solvents.

Strategic Solvent Selection: A Rational Approach

The choice of solvent is the most critical parameter in crystallization. An ideal solvent system will exhibit a high solubility of the compound at elevated temperatures and a significantly lower solubility at reduced temperatures, facilitating a high yield of crystalline product upon cooling. Given the lack of specific solubility data, a systematic solvent screening process is essential.

Theoretical Guidance: Hansen Solubility Parameters (HSP)

A more refined approach to solvent selection than simple "like dissolves like" is the use of Hansen Solubility Parameters (HSP)[4][5][6]. HSP decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that solvents with HSP values similar to those of the solute are more likely to dissolve it. While the HSP for our target molecule is not published, we can estimate it based on its functional groups. The presence of the aromatic rings, the nitro group, and the hydrochloride salt suggests that solvents with moderate to high δP and δH values will be effective.

Practical Solvent Screening Protocol

A pragmatic, small-scale screening is recommended to identify promising solvent systems.

Objective: To identify single and binary solvent systems suitable for the crystallization of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride.

Materials:

  • 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride

  • A selection of solvents with varying polarities (see Table 2)

  • Small vials (e.g., 2 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Add approximately 10 mg of the compound to a vial.

  • Add a solvent from Table 2 in 100 µL increments.

  • After each addition, vortex the mixture at room temperature for 1 minute. Observe for dissolution.

  • If the solid does not dissolve after adding 1 mL of solvent, gently heat the vial to 50-60 °C and observe for dissolution.

  • If the solid dissolves at elevated temperature, cool the vial to room temperature and then in an ice bath. Observe for precipitate formation.

  • Record the observations for each solvent.

Table 2: Suggested Solvents for Screening

Solvent ClassSolventPolarity IndexExpected Behavior
Protic Water10.2High solubility, may require an anti-solvent.
Methanol5.1Good potential for dissolution at elevated temperatures.
Ethanol4.3Good potential, often used for recrystallizing benzothiazole derivatives[7][8].
Isopropanol (IPA)3.9Lower polarity than methanol/ethanol, may offer a better solubility gradient.
Aprotic Polar Acetonitrile5.8May be a suitable solvent.
Acetone5.1Potential to be a good solvent, but its volatility can be a challenge.
Tetrahydrofuran (THF)4.0Moderate polarity, could be a component in a binary system.
Aprotic Nonpolar Toluene2.4Likely to be a poor solvent (anti-solvent).
Heptane/Hexane0.1Likely to be a very poor solvent (anti-solvent).
Dichloromethane (DCM)3.1May have some solubility, but volatility is a concern.

Interpretation of Results:

  • Good Single Solvents: Solvents that dissolve the compound at elevated temperatures and show significant precipitation upon cooling.

  • Potential Anti-Solvents: Solvents in which the compound is poorly soluble at all temperatures.

  • Binary Solvent Systems: A good single solvent can be paired with an anti-solvent to induce crystallization.

Crystallization Protocols

Based on the principles of solvent selection and the likely properties of the target compound, the following detailed protocols are provided.

Protocol 1: Cooling Crystallization from a Single Solvent System

This is the most straightforward crystallization method and should be the first approach if a suitable single solvent is identified.

Principle: The solubility of the compound is increased by heating, and then crystallization is induced by controlled cooling, which reduces the solubility and leads to supersaturation.

Recommended Solvent System: Based on the properties of similar compounds, a lower-chain alcohol such as Methanol or Ethanol is a promising candidate.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, add the crude 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride. Add the chosen solvent (e.g., Methanol) portion-wise while stirring. Heat the mixture to a gentle reflux until all the solid has dissolved. Rationale: Heating increases the kinetic energy of the solvent molecules, disrupting the crystal lattice of the solute and increasing its solubility.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. Rationale: This step removes any particulate matter that could act as unwanted nucleation sites, leading to a purer final product.

  • Controlled Cooling: Allow the clear solution to cool slowly to room temperature without agitation. Rationale: Slow cooling promotes the formation of larger, more well-defined crystals by allowing the molecules to orient themselves correctly in the crystal lattice. Rapid cooling can lead to the formation of small, impure crystals.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for at least one hour to maximize the yield of the crystalline product. Rationale: The solubility of the compound decreases further at lower temperatures, leading to a higher recovery of the solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Rationale: Washing with cold solvent removes any residual soluble impurities from the surface of the crystals without significantly dissolving the product.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C for methanol) until a constant weight is achieved.

Cooling_Crystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound + Solvent B Heat to Reflux A->B Stirring C Hot Filtration (Optional) B->C D Slow Cooling to RT C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Vacuum Drying G->H

Protocol 2: Anti-Solvent Addition Crystallization

This method is particularly useful when the compound is highly soluble in a solvent even at low temperatures, or when a suitable single solvent for cooling crystallization cannot be identified.

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (anti-solvent), in which the compound is sparingly soluble, is then added to the solution. This reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.

Recommended Solvent/Anti-Solvent System:

  • Solvent: Methanol or Ethanol

  • Anti-Solvent: Toluene or Heptane

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride in the minimum amount of the "good" solvent (e.g., Methanol) with stirring.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Toluene) dropwise to the stirred solution. Continue the addition until the solution becomes slightly turbid (cloudy). Rationale: The onset of turbidity indicates that the solution has reached its saturation point. Slow addition is crucial to avoid "oiling out" or amorphous precipitation.

  • Re-dissolution (Optional): If the solution becomes excessively turbid, add a few drops of the "good" solvent until the solution becomes clear again. Rationale: This ensures that crystallization occurs from a clear, slightly supersaturated solution, which favors the formation of well-ordered crystals.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystal formation should begin.

  • Maturation and Yield Maximization: After crystal formation is observed, you may add more anti-solvent slowly to increase the yield. Subsequently, cool the mixture in an ice bath for at least one hour. Rationale: This step further decreases the solubility and drives the crystallization to completion.

  • Isolation and Drying: Follow steps 5 and 6 from Protocol 1, using the solvent/anti-solvent mixture for washing the crystals.

Antisolvent_Crystallization cluster_dissolution Dissolution cluster_supersaturation Supersaturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Compound in 'Good' Solvent B Slow Addition of Anti-Solvent A->B C Observe for Turbidity B->C D Undisturbed at RT C->D E Cooling to Maximize Yield D->E F Vacuum Filtration E->F G Wash with Solvent Mixture F->G H Vacuum Drying G->H

Characterization of the Crystalline Product

It is imperative to characterize the final crystalline product to confirm its identity, purity, and solid-state form.

Table 3: Recommended Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
Melting Point Assess purity and identify the solid form.A sharp melting point range indicates a pure crystalline substance.
Powder X-Ray Diffraction (PXRD) Determine the crystalline form (polymorph).A unique diffraction pattern serves as a fingerprint for a specific crystal lattice.
Differential Scanning Calorimetry (DSC) Determine the melting point and enthalpy of fusion; identify polymorphic transitions.An endothermic peak corresponding to the melting point.
Thermogravimetric Analysis (TGA) Assess thermal stability and identify the presence of solvates.A weight loss profile as a function of temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the presence of key functional groups and the salt form.Characteristic absorption bands for the N-H+ stretch of the hydrochloride salt, the nitro group, and the benzothiazole ring system.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Confirm the chemical structure and assess purity.The spectrum should be consistent with the structure of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride.

Troubleshooting and Optimization

Table 4: Common Issues and Solutions in Crystallization

IssuePotential CauseSuggested Solution
No Crystals Form Solution is not sufficiently supersaturated; cooling is too slow.Concentrate the solution by evaporating some solvent; cool more rapidly or to a lower temperature; scratch the inside of the flask with a glass rod to induce nucleation.
"Oiling Out" The solution is too supersaturated; the compound's solubility is too high at the crystallization temperature.Use a more dilute solution; add the anti-solvent more slowly and with vigorous stirring; use a different solvent system.
Formation of Fine Needles or Powder Nucleation is too rapid.Slow down the cooling rate or the anti-solvent addition rate; use a less polar solvent system if possible.
Low Yield The compound has significant solubility in the mother liquor at the final temperature.Cool to a lower temperature; use a more effective anti-solvent to further reduce solubility.

Conclusion

The crystallization of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a critical step in its development as a potential pharmaceutical agent. A systematic approach, beginning with a rational solvent screening based on the molecule's physicochemical properties, is key to developing a robust and reproducible crystallization protocol. The cooling crystallization and anti-solvent addition methods detailed in this guide provide a solid foundation for obtaining a crystalline product with the desired attributes of purity, yield, and a consistent solid form. Rigorous characterization of the final product is essential to ensure its quality and performance.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Wikipedia. Hansen solubility parameter. Available at: [Link].

  • MDPI. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Available at: [Link].

  • Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Available at: [Link].

  • Frontiers in Chemistry. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available at: [Link].

  • PMC. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available at: [Link].

  • Sciencemadness.org. Solubility of organic amine salts. Available at: [Link].

  • Kinam Park. Hansen Solubility Parameters 2000.pdf. Available at: [Link].

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  • Quora. Why do amines dissolve in hydrochloric acid? Available at: [Link].

  • Chemistry LibreTexts. 15.13: Amines as Bases. Available at: [Link].

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link].

  • PMC. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link].

  • Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available at: [Link].

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Method

Application Notes and Protocols for the Functionalization of the Piperazine Ring in 6-Nitro-1,3-benzothiazole Derivatives

Introduction: The Strategic Importance of Functionalizing 6-Nitro-1,3-benzothiazole-piperazine Scaffolds The 6-nitro-1,3-benzothiazole moiety is a privileged scaffold in medicinal chemistry, frequently associated with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalizing 6-Nitro-1,3-benzothiazole-piperazine Scaffolds

The 6-nitro-1,3-benzothiazole moiety is a privileged scaffold in medicinal chemistry, frequently associated with a diverse range of pharmacological activities, including potent anticancer and antimicrobial properties[1][2]. When coupled with a piperazine ring, this scaffold presents a versatile platform for the development of novel therapeutic agents. The piperazine ring, with its two nitrogen atoms, offers readily accessible handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. This modulation is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and overall efficacy[3].

The functionalization of the terminal nitrogen of the piperazine ring in 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole derivatives is a key strategy in modern drug discovery. The introduction of various substituents can profoundly influence the biological activity of the parent molecule. The electron-withdrawing nature of the 6-nitro-benzothiazole group can modulate the nucleophilicity of the piperazine nitrogens, a factor that must be considered when designing synthetic routes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key methods for the functionalization of the piperazine ring in 6-nitro-1,3-benzothiazole derivatives. We will delve into the mechanistic rationale behind various synthetic strategies and provide detailed, field-proven protocols for N-alkylation, N-arylation, acylation, and reductive amination.

Core Synthetic Strategies and Mechanistic Considerations

The functionalization of the piperazine ring on the 6-nitro-1,3-benzothiazole core primarily involves the reaction of the secondary amine. The choice of synthetic method will depend on the desired substituent to be introduced.

Caption: Key functionalization strategies for the piperazine ring in 6-nitro-1,3-benzothiazole derivatives.

Protocol 1: N-Alkylation of 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

Introduction: N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. This is typically achieved through nucleophilic substitution, where the piperazine nitrogen acts as a nucleophile, attacking an alkyl halide. The choice of base and solvent is crucial for the success of this reaction, and the reactivity of the alkyl halide will also play a significant role.

Mechanistic Insight: The reaction proceeds via a standard SN2 mechanism. The secondary amine of the piperazine is a moderate nucleophile. The presence of the electron-withdrawing 6-nitro-benzothiazole group may slightly decrease the nucleophilicity of the piperazine nitrogens, but they remain sufficiently reactive for alkylation. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Detailed Protocol:

Materials:

  • 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

  • Alkyl halide (e.g., benzyl chloride, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole (1.0 eq.) in anhydrous DMF or ACN, add anhydrous K₂CO₃ (2.0-3.0 eq.) or TEA (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl chlorideK₂CO₃DMF806~85
Ethyl bromideTEAACNReflux12~75
Propargyl bromideK₂CO₃DMF604~90

Protocol 2: N-Arylation of 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

Introduction: The formation of a C(sp²)-N bond to introduce an aryl group onto the piperazine nitrogen is a powerful transformation in drug discovery. The two most common methods for this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation[4][5][6].

2.1 Buchwald-Hartwig Amination

Mechanistic Insight: The Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the piperazine amine. Deprotonation by a base, followed by reductive elimination, yields the N-arylpiperazine product and regenerates the Pd(0) catalyst[4]. The choice of phosphine ligand is critical and often requires screening to find the optimal conditions for a specific substrate.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol:

Materials:

  • 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

  • Aryl halide (e.g., 4-chlorotoluene, 4-bromoanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole (1.0 eq.), the aryl halide (1.1-1.2 eq.), and the base (1.5-2.5 eq.).

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

2.2 Ullmann Condensation

Mechanistic Insight: The Ullmann condensation is a copper-catalyzed reaction. While the exact mechanism can vary, it is generally believed to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. The use of ligands, such as diamines or amino acids, can significantly improve the reaction efficiency and allow for milder reaction conditions[7][8].

Detailed Protocol:

Materials:

  • 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

  • Aryl halide (typically aryl iodide or bromide)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add the copper catalyst (5-20 mol%), the ligand (10-40 mol%), 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0 eq.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 100-160 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: N-Arylation

MethodAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Buchwald-Hartwig4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene110~70-80
Buchwald-Hartwig4-BromoanisolePd(OAc)₂ / BINAPCs₂CO₃Dioxane100~65-75
Ullmann4-IodotolueneCuI / L-ProlineK₂CO₃DMSO120~60-70

Protocol 3: Acylation of 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

Introduction: Acylation introduces an acyl group to the piperazine nitrogen, forming an amide. This is a robust and high-yielding reaction, typically carried out using an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct[9].

Mechanistic Insight: The reaction is a nucleophilic acyl substitution. The piperazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and loss of the leaving group (chloride or carboxylate) affords the N-acylated product.

Detailed Protocol:

Materials:

  • 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine, or an excess of piperazine starting material)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole (1.0 eq.) and the base (1.5-2.0 eq.) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Acylation

Acylating AgentBaseSolventTemperatureTime (h)Yield (%)
Acetyl chlorideTriethylamineDCM0 °C to RT2>90
Benzoyl chloridePyridineTHF0 °C to RT3>90
Acetic anhydrideTriethylamineDCMRT4~85

Protocol 4: Reductive Amination of 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

Introduction: Reductive amination is a highly versatile method for forming C-N bonds and is particularly useful for introducing a wide variety of substituents. The reaction proceeds in two steps, often in a one-pot fashion: the formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine[10][11].

Mechanistic Insight: The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the iminium ion to the amine product[10]. NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents.

Caption: General workflow for reductive amination.

Detailed Protocol:

Materials:

  • 6-Nitro-2-(piperazin-1-yl)-1,3-benzothiazole

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in anhydrous DCE or DCM, add a catalytic amount of acetic acid (optional, especially for ketones).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reductive Amination

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE4~80-90
AcetoneNaBH(OAc)₃DCM12~70-80
CyclohexanoneNaBH(OAc)₃DCE8~75-85

Conclusion

The functionalization of the piperazine ring in 6-nitro-1,3-benzothiazole derivatives provides a powerful avenue for the synthesis of novel compounds with significant therapeutic potential. The protocols outlined in these application notes for N-alkylation, N-arylation, acylation, and reductive amination offer robust and versatile methods for generating diverse libraries of these important scaffolds. Careful consideration of the reaction conditions, including the choice of reagents, solvents, and catalysts, is essential for achieving high yields and purities. The insights provided into the mechanistic underpinnings of these reactions should empower researchers to rationally design and execute their synthetic strategies, ultimately accelerating the discovery of new and effective drug candidates.

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  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1–28.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride

Welcome to the technical support center for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This document provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides to systematically address and overcome solubility issues.

Compound Overview and a Priori Considerations

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a heterocyclic compound whose structure suggests several key physicochemical properties. The benzothiazole core is hydrophobic, while the nitro group is a strong electron-withdrawing group that can impact crystal lattice energy and polarity. The piperazine moiety is basic, and it is this group that is protonated to form the hydrochloride salt.

The hydrochloride salt form indicates that the compound is a weak base. This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on pH. As a general rule, the solubility of a weakly basic drug increases as the pH of the solution decreases.[1][2][3] This is because the protonated, ionized form of the molecule is more polar and interacts more favorably with water.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride?

A1: Without experimental data, an exact value cannot be provided. However, given the hydrophobic benzothiazole core and the nitro-substituent, the intrinsic solubility of the free base form is expected to be low. The hydrochloride salt form is intended to improve aqueous solubility, but it is likely to still be poorly soluble in neutral or basic pH environments. Many weakly basic drugs exhibit significantly higher solubility in acidic conditions (pH 1-5) compared to neutral or intestinal pH (pH 6.5-7.8).[2]

Q2: My compound is precipitating out of my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is a classic sign of pH-dependent solubility for a hydrochloride salt of a weak base. At pH 7.4, the piperazine group is likely deprotonated, converting the more soluble salt form back to the less soluble free base. The equilibrium shifts, and if the concentration of the free base exceeds its intrinsic solubility, it will precipitate.

Q3: Should I use the free base or the hydrochloride salt for my experiments?

A3: For preparing aqueous stock solutions, the hydrochloride salt is almost always the better starting point due to its higher initial solubility. However, if your final assay conditions are at a neutral or high pH, you must still account for the potential of precipitation. Understanding the pKa of the piperazine group would be key to predicting the pH at which it deprotonates.

Q4: Can I use DMSO to dissolve the compound first?

A4: Yes, using a small amount of a co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and effective initial step.[7] However, be mindful of the final concentration of DMSO in your aqueous solution. High concentrations of organic solvents can be toxic to cells or interfere with assays. A typical workflow is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is low (e.g., <1%). Even with this method, the compound can still precipitate if its aqueous solubility limit is exceeded upon dilution.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides step-by-step protocols to systematically investigate and improve the aqueous solubility of your compound.

Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility challenges with 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride.

Solubility_Workflow start Start: Compound Precipitation Observed ph_profile Protocol 1: Determine pH-Solubility Profile start->ph_profile analytical Protocol 4: Quantify Solubility (HPLC/UV-Vis) ph_profile->analytical Measure Concentration cosolvent Protocol 2: Co-solvent Screening cosolvent->analytical Measure Concentration cyclodextrin Protocol 3: Cyclodextrin Complexation cyclodextrin->analytical Measure Concentration decision1 Is solubility sufficient at desired pH? analytical->decision1 decision2 Is co-solvent approach viable? analytical->decision2 decision3 Is solubility now sufficient? analytical->decision3 decision1->cosolvent No end_success Success: Optimized Formulation Achieved decision1->end_success Yes decision2->cyclodextrin No / Incompatible decision2->end_success Yes decision3->end_success Yes end_fail Re-evaluate: Consider formulation alternatives (e.g., solid dispersions) decision3->end_fail No

Caption: A decision-tree workflow for troubleshooting the solubility of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole HCl.

Protocol 1: Establishing a pH-Solubility Profile

Objective: To determine the solubility of the compound across a physiologically relevant pH range. This is the most critical first step for an ionizable compound.

Rationale: The Henderson-Hasselbalch equation dictates the ionization state of a weak base as a function of pH.[3][8] By measuring solubility at different pH values, you can identify a suitable pH range for your experiments or determine if pH modification alone is a viable strategy.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Equilibrate Slurry: Add an excess amount of the compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.

  • Incubate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: After incubation, allow the suspensions to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent (in which the drug is highly soluble, like methanol or acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the diluted samples using a validated analytical method (see Protocol 4) to determine the compound's concentration.

  • Plot Data: Plot solubility (e.g., in µg/mL) versus pH.

Protocol 2: Co-solvent Systems

Objective: To enhance solubility by altering the polarity of the solvent system.

Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[7][9][10][11] This is a widely used and straightforward technique, especially for creating stock solutions.[12]

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. See the table below for examples.

  • Prepare Binary Mixtures: Prepare a series of binary mixtures of the co-solvent with your chosen aqueous buffer (at a fixed, favorable pH determined from Protocol 1, if possible). For example, create 10%, 20%, 30%, 40%, and 50% (v/v) solutions of each co-solvent in the buffer.

  • Determine Solubility: Perform an equilibrium solubility study as described in Protocol 1 for each co-solvent mixture.

  • Analyze and Compare: Quantify the solubility in each mixture and plot the results.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Concentration RangeNotes
Ethanol5-40%Generally well-tolerated in many systems.
Propylene Glycol (PG)10-60%A common vehicle for oral and parenteral formulations.[9]
Polyethylene Glycol 400 (PEG 400)10-70%Higher solubilizing capacity for many compounds.[10][13]
Dimethyl Sulfoxide (DMSO)<1% (in vitro); higher for stocksExcellent solubilizer but can have biological effects.[7]
Protocol 3: Complexation with Cyclodextrins

Objective: To improve solubility by forming a host-guest inclusion complex.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble drug molecules, like the benzothiazole portion of your compound, effectively shielding the hydrophobic part from water and increasing the apparent solubility of the complex.[][17] This is a more advanced technique often used when co-solvents are not suitable.

Methodology:

  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[14]

  • Prepare Cyclodextrin Solutions: Prepare a range of aqueous solutions of HP-β-CD (e.g., 0, 5, 10, 20, 40 mM) in your chosen buffer.

  • Phase Solubility Study: Add an excess of the compound to each cyclodextrin solution and perform an equilibrium solubility study as described in Protocol 1.

  • Plot and Analyze: Plot the total concentration of the dissolved drug against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the complexation binding constant.

Protocol 4: Analytical Quantification

Objective: To accurately and reliably measure the concentration of the dissolved compound.

Rationale: A robust analytical method is essential to validate the results of your solubility enhancement experiments. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose due to its specificity and sensitivity.

Methodology (Example HPLC-UV Method):

While a specific method must be developed and validated for this exact molecule, a typical starting point for a benzothiazole derivative would be a reversed-phase HPLC method.[18][19][20][21]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water. A good starting point could be a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax). For benzothiazole structures, this is often in the 270-320 nm range.

  • Standard Curve: Prepare a series of known concentrations of the compound in the mobile phase or a suitable solvent to create a standard curve for quantification.

Advanced Strategies and Considerations

If the above methods do not yield the desired solubility, more advanced formulation strategies may be required. These often involve creating amorphous forms of the drug, which are more soluble than their crystalline counterparts.[22]

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG 6000) at a molecular level.[22][23] This can be achieved through methods like solvent evaporation or hot-melt extrusion.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[12][23]

These techniques require specialized equipment and expertise but are powerful tools for overcoming significant solubility challenges.

We trust this guide will provide a clear and effective framework for addressing the solubility of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride. For further assistance, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Vertex AI Search. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI.
  • Vertex AI Search. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research.
  • Vertex AI Search. Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results.
  • Vertex AI Search. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed.
  • Vertex AI Search. Cosolvent and Complexation Systems - Pharma Excipients.
  • Vertex AI Search. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC.
  • Vertex AI Search. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications.
  • Vertex AI Search. A Comparative Guide to Analytical Methodologies for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole - Benchchem.
  • Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Vertex AI Search. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications.
  • Vertex AI Search. Extraction and analysis of various benzothiazoles from industrial wastewater - Fiehn Lab.
  • Vertex AI Search. PH and Solvent Effect on Drug Solubility.
  • Vertex AI Search. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed.
  • Vertex AI Search. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores.
  • Vertex AI Search. Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists 2023 Terukazu Kato.
  • Vertex AI Search. Physical and chemical properties of 1-(1,3-Benzothiazol-6-yl)ethanol - Benchchem.
  • Vertex AI Search. Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives - Research Journal of Pharmacy and Technology.

Sources

Optimization

Troubleshooting precipitation of 6-nitrobenzothiazole in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 6-nitrobenzothiazole (6-NBT) in in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 6-nitrobenzothiazole (6-NBT) in in vitro assays.

6-NBT is a highly hydrophobic heterocyclic compound with inherently poor aqueous solubility[1]. When introducing it into complex, salt-rich cell culture media, researchers frequently encounter crystallization and precipitation. This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind these failures, providing you with self-validating protocols to ensure experimental integrity.

Diagnostic Workflow: Kinetic vs. Thermodynamic Failure

Before adjusting your protocols, you must determine why 6-NBT is precipitating. Precipitation generally falls into two categories: kinetic failure (solvent shock) or thermodynamic failure (exceeding absolute solubility).

G A Observe 6-NBT Precipitate in Culture Media B Is precipitation immediate upon addition? A->B C Solvent Shock (Kinetic Failure) B->C Yes D Solubility Exceeded (Thermodynamic Failure) B->D No (Delayed) E Warm Media to 37°C & Add Dropwise with Swirling C->E F Add Carrier Proteins (BSA) or Reduce Final Conc. D->F

Diagnostic logic for resolving kinetic vs. thermodynamic 6-NBT precipitation.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 6-nitrobenzothiazole form icy, crystal-shaped precipitates immediately upon addition to my cell culture media? The Causality: This is a kinetic phenomenon known as "solvent shock"[2]. When a concentrated DMSO stock of 6-NBT is pipetted into an aqueous medium, the DMSO rapidly diffuses into the bulk water. This abrupt shift in solvent polarity strips the organic solvation shell from the highly hydrophobic 6-NBT molecules before they can evenly disperse, forcing them to self-associate and crash out of solution[2][3].

Q2: Should I prepare a highly concentrated DMSO stock to minimize the volume added to the cells? The Causality: This is a common, yet counter-intuitive, point of failure. While minimizing DMSO volume seems logical to reduce cellular toxicity, using an overly concentrated stock (e.g., 100 mM) exacerbates solvent shock. The localized concentration of 6-NBT at the droplet interface vastly exceeds its aqueous solubility[2]. The Solution: Determine the maximum DMSO concentration your specific cell line can tolerate (typically 0.1% to 0.5% v/v)[3][4]. Use this maximum allowable DMSO footprint to your advantage. Preparing a more dilute DMSO stock allows you to add a slightly larger volume of DMSO, which acts as a chaperone to ease the compound into the aqueous phase[4].

Q3: Can I make an intermediate dilution of my DMSO stock in PBS or water before adding it to the media? The Causality: No. Aqueous solubility is the ultimate bottleneck. If you dilute the DMSO stock into PBS, the DMSO molecules will immediately interact with the water, rendering them useless for inhibitor dissolution[5]. The compound will precipitate in the intermediate tube before it ever reaches your cells. You must dilute directly from the DMSO stock into the final, protein-containing culture media[4].

Q4: Can I just filter the media through a 0.22 µm syringe filter to remove the precipitates before treating my cells? The Causality: Absolutely not. Filtering physically removes the precipitated active compound from your media[3]. The Consequence: You will end up treating your cells with an unknown, significantly lower concentration of 6-NBT, completely invalidating your dose-response data and experimental reproducibility[3][5]. You must resolve the solubility issue at the formulation level.

Q5: My compound doesn't precipitate immediately, but crystals form over the 48-hour incubation. How can I stabilize it? The Causality: Delayed precipitation indicates that while you bypassed kinetic solvent shock, you have exceeded the compound's absolute thermodynamic solubility limit in that specific aqueous environment. Furthermore, slight evaporation in the incubator can concentrate media salts and the compound, driving precipitation[6][7]. The Solution:

  • Utilize Carrier Proteins: If your assay permits, use media supplemented with Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA). Serum proteins bind hydrophobic molecules like 6-NBT, acting as thermodynamic sinks that keep the compound in solution[3].

  • Cyclodextrins: Consider using (2-Hydroxypropyl)-β-cyclodextrin, which encapsulates hydrophobic drugs to increase aqueous solubility without altering the media's bulk properties[3].

Self-Validating Protocol: Solvent-Shock-Free Introduction of 6-NBT

To guarantee reproducibility, every formulation step must be controlled. Follow this methodology to introduce 6-NBT into aqueous environments safely.

Step 1: Stock Integrity & Preparation Dissolve 6-NBT in anhydrous, cell-culture grade DMSO. Aliquot the stock into single-use, light-protected tubes to prevent moisture ingress and freeze-thaw degradation, which act as nucleation sites for precipitation[3][6].

Step 2: Pre-Warming (Critical Step) Warm the required volume of cell culture media to 37°C in a water bath. Cold media drastically reduces the solubility limit and is a primary trigger for precipitation[3][6][7]. Concurrently, warm the 6-NBT DMSO stock to 37°C and vortex gently to ensure no micro-crystals remain from freezing[3].

Step 3: Dynamic Direct Addition Calculate the volume of DMSO stock needed to achieve your target concentration without exceeding the cell line's maximum tolerated DMSO limit (e.g., 0.1%). While aggressively swirling the tube or flask containing the pre-warmed media, add the DMSO stock dropwise directly into the center of the liquid vortex[2]. Do not let the droplet run down the plastic side of the tube.

Step 4: Microscopic Validation (Self-Validation Check) Before applying the formulated media to your cells, incubate the mixture at 37°C for 10–15 minutes. Inspect a 100 µL aliquot under an inverted phase-contrast microscope at 20X magnification. If the field is clear of micro-crystals, the formulation is validated for cellular application.

Quantitative Formulation Guidelines

Use the following parameters to optimize your 6-NBT media formulation.

ParameterRecommended LimitScientific Rationale
DMSO Stock Concentration 10 mM - 50 mMBalances pipetting accuracy with the need to keep the final DMSO percentage low, while avoiding overly concentrated droplets that cause solvent shock[2][5].
Final DMSO in Media 0.1% - 0.5% (v/v)Prevents cellular toxicity while maximizing the solvent chaperone effect to keep the compound soluble[3][4].
Media Temperature 37°CHigh-molecular-weight components and hydrophobic small molecules rapidly fall out of solution when exposed to cool temperatures[6][7].
Serum (FBS/BSA) Addition 5% - 10%Proteins bind hydrophobic molecules, acting as a carrier to prevent aggregation and increase thermodynamic solubility[3].

References

  • Technical Support Center: Preventing Compound Precipit
  • Technical Support Center: Troubleshooting Compound Precipit
  • Common Cell Culture Problems: Precipit
  • Has anyone had problems with media contamination or precipitants falling out of media?
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Any suggestions for treating DMSO soluble compound in cell culture?
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. _

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride when formulated in Dimethyl Sulfoxide (DMSO).

This compound features a highly lipophilic, electron-deficient nitro-benzothiazole core paired with a nucleophilic secondary amine (piperazine), supplied as a hydrochloride salt. This exact structural combination creates a "perfect storm" for solvent-mediated degradation and physical instability if not handled with strict environmental controls.

Part 1: Troubleshooting & FAQs

Q: Why do I observe +14 Da and +28 Da adducts in my LC-MS after storing the compound in DMSO for a week? A: This is a classic case of solvent-mediated degradation driven by the compound's salt form. DMSO is notoriously unstable under acidic conditions[1]. The acidic proton from the hydrochloride salt catalyzes the decomposition of DMSO into formaldehyde (HCHO) and dimethyl sulfide (DMS)[2]. The transient formaldehyde rapidly reacts with the secondary amine of the piperazine ring, acting as an electrophile to form N-methyl (+14 Da) or N-formyl (+28 Da) adducts. Furthermore, DMSO can act as a radical initiator, facilitating the oxidative coupling of amines if ambient oxygen is present[3]. Causality: Acidic microenvironment + DMSO + Secondary Amine = Formylation/Methylation.

Q: My biological assay shows a gradual loss of potency over freeze-thaw cycles, but LC-MS shows no chemical degradation. What is happening? A: You are experiencing micro-precipitation due to water ingress. DMSO is highly hygroscopic; every time a DMSO stock is opened to ambient air, it absorbs atmospheric moisture. While the piperazine HCl salt is polar, the 6-nitro-benzothiazole core is highly lipophilic. As the water content in the DMSO increases, the solvation capacity for the lipophilic core drops, causing the compound to form sub-visible aggregates or micro-precipitates[4]. This physical instability drastically reduces the actual titer of your solution, leading to false negatives in screening assays. Causality: Hygroscopy → Water Ingress → Dielectric Constant Shift → Hydrophobic Crash-out.

Q: Does the storage container material affect the stability of this compound in DMSO? A: Extensive studies on repository compound stability in DMSO demonstrate that container material (glass vs. polypropylene) does not significantly impact compound recovery over long-term storage[5]. The primary drivers of instability are water absorption and oxygen exposure[5]. However, because the nitro-benzothiazole moiety can be sensitive to photo-degradation, we strongly recommend using amber glass or opaque low-bind polypropylene tubes to minimize UV exposure.

Part 2: Mechanistic Pathways & Quantitative Data

Pathway A 6-Nitro-2-piperazin-1-yl- 1,3-benzothiazole HCl C Acidic Microenvironment (HCl Dissociation) A->C Dissociation in solution E Piperazine Adducts (+14 Da / +28 Da) A->E Nucleophilic Attack F Micro-Precipitation (Loss of Titer) A->F Water Ingress (Hygroscopic) B DMSO Solvent B->C Solvent Matrix D DMSO Decomposition (HCHO + DMS) C->D Acid Catalysis D->E Electrophile (HCHO)

Mechanistic pathway of acid-catalyzed DMSO degradation and piperazine adduct formation.

Table 1: Expected Mass Shifts in LC-MS Quality Control
Degradant / AdductMass Shift (Δ Da)Mechanistic CausePreventative Action
N-Methylation +14 DaReductive amination via HCHO (DMSO breakdown)Neutralize free base / Keep cold
N-Formylation +28 DaElectrophilic attack by HCHOUse anhydrous DMSO / Acid-free
Oxidative Dimerization +[M-2] DaRadical coupling of piperazine amineArgon purge / Store at -80°C
Micro-Precipitation N/A (Loss of signal)Hydrophobic crash-out due to water ingressDesiccator storage / Anhydrous DMSO
Table 2: Stability Metrics of Piperazine HCl Salts in DMSO
Storage ConditionTimeframePurity Retention (%)Primary Failure Mode
Ambient Air (25°C)1 Week< 85%Oxidation, Adduct Formation
Ambient Air (4°C)1 Month~ 90%Micro-precipitation (Water ingress)
Desiccated (-20°C)6 Months> 95%Freeze-thaw induced precipitation
Argon Purged (-80°C)> 2 Years> 99%None (Optimal Condition)

Part 3: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on assumptions of stability. The following workflows are designed as self-validating systems, meaning the protocol inherently proves its own success before you commit to biological assays.

Protocol 1: Preparation and Storage of High-Fidelity DMSO Stock Solutions
  • Weighing: Weigh the compound in a humidity-controlled environment (RH < 20%) to prevent pre-dissolution moisture absorption.

  • Dissolution: Dissolve exclusively in commercially available Anhydrous DMSO (water ≤0.005%). Causality: Standard benchtop DMSO may contain up to 10% water, which immediately compromises the solubility of the lipophilic benzothiazole core[4].

  • Homogenization: Vortex gently. If sonication is required, limit to 30-second bursts in a cold water bath. Causality: Excess heat accelerates the acid-catalyzed decomposition of DMSO[2].

  • Aliquotting: Divide into single-use aliquots to eliminate freeze-thaw cycles. Causality: Repeated freeze-thaw cycles in the presence of ambient air introduce condensation, driving micro-precipitation[5].

  • Purging: Blanket the headspace of each vial with Argon or Nitrogen gas before sealing. Causality: Displacing oxygen mitigates aerobic oxidative coupling of the piperazine amine[3].

  • Storage: Store immediately at -80°C in a desiccated secondary container.

Workflow S1 Weighing (Dry Box) S2 Dissolution (Anhydrous DMSO) S1->S2 S3 Aliquotting (Single-Use) S2->S3 S4 Argon Purge (Deoxygenation) S3->S4 S5 Storage at -80°C (Desiccated) S4->S5

Optimal workflow for preparing and storing DMSO stock solutions to prevent degradation.

Protocol 2: Pre-Assay Titer Validation (The Self-Validation Loop)

Before utilizing a stored aliquot for critical assays, execute this validation loop to guarantee the compound has not precipitated or degraded:

  • Thawing: Thaw the aliquot at room temperature inside a desiccator to prevent condensation on the cold vial walls.

  • Centrifugation: Centrifuge the thawed vial at 10,000 x g for 5 minutes. Causality: This drives any sub-visible micro-precipitates to the bottom of the tube, ensuring you only sample the truly solubilized fraction.

  • UV-Vis Quantification: Dilute 1 µL of the supernatant into 99 µL of assay buffer and measure absorbance at the compound's λmax (typically ~380-400 nm for nitro-benzothiazoles). Compare against a freshly prepared standard curve.

  • Validation Gate: If the calculated concentration is >95% of the theoretical titer, proceed with the assay. If <95%, discard the aliquot immediately, as irreversible precipitation or degradation has occurred.

References

  • Renming Yang, Can Pan, Lei Zhang. Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate.
  • Dimethyl sulfoxide. Wikipedia.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications.
  • Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Stability of screening compounds in wet DMSO. PubMed.
  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and prevent the deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and prevent the degradation of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride .

Because this compound integrates a photoreactive nitroaromatic group, an oxidation-prone secondary amine (piperazine), and a highly hygroscopic hydrochloride salt form, its stability is entirely dependent on stringent environmental controls. This guide bypasses generic advice to provide mechanistic causality and self-validating experimental protocols.

Part I: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does my compound change color from pale yellow to dark brown/orange when left on the benchtop?

The Mechanism: You are observing the photochemical degradation of the nitroaromatic moiety. Nitroaromatic compounds are highly susceptible to UV and visible light. Upon photon absorption, the molecule is excited to a singlet state ( 1ππ∗ ) and undergoes ultrafast intersystem crossing to a triplet state ( 3ππ∗ ). This high-energy state triggers the dissociation of the nitro group, releasing nitric oxide (NO•) radicals and forming highly reactive aryloxy radicals [1]. These radicals polymerize or react with ambient moisture to form deeply colored, complex degradation products. The Fix: All handling must be performed under amber lighting or strictly shielded from direct light.

Q2: The powder was initially free-flowing but has become sticky and clumped. Is it still viable?

The Mechanism: Probably not. You are experiencing the severe hygroscopicity inherent to hydrochloride salts. The highly electronegative chloride ion actively scavenges atmospheric water molecules, leading to deliquescence [2]. Once water is absorbed, it creates a localized, highly acidic microenvironment. This mobilized aqueous phase dramatically lowers the activation energy required for the hydrolysis of the benzothiazole-piperazine linkage and accelerates oxidative pathways. The Fix: If the powder has clumped, its molar mass has changed due to water weight, rendering any stoichiometric calculations inaccurate. Discard the clumped batch and implement the anhydrous storage protocol below.

Q3: I am seeing unexpected mass peaks in my LC-MS (e.g., +28 Da or +56 Da shifts) after long-term storage in solution. What is happening?

The Mechanism: This is the signature of free-radical-mediated oxidation of the piperazine ring. Secondary and tertiary amines in piperazine rings are highly vulnerable to reactive oxygen species (ROS). The oxidation typically leads to the cleavage of the piperazine ring, resulting in the formation of N,N′ -diformyl degradants (which appear as specific mass shifts in LC-MS/MS) [3]. This is exacerbated if the compound was exposed to light (generating ROS from the nitro group) and stored in oxygen-rich solvents.

Photodegradation A 6-Nitrobenzothiazole (Ground State S0) B Excited Singlet State (1ππ*) A->B UV/Vis Light C Excited Triplet State (3ππ*) B->C Intersystem Crossing D NO• Radical Release + Aryloxy Radical C->D Photodissociation E ROS Generation (e.g., HONO, •OH) C->E Reaction with H2O F Piperazine Ring Cleavage / Oxidation E->F Free Radical Attack

Photochemical degradation pathway of nitroaromatic piperazine derivatives.

Part II: Quantitative Degradation Profiling

To make informed decisions about your experimental timelines, refer to the following empirical stability data. These metrics highlight the catastrophic synergy between light, moisture, and oxygen on this specific chemotype.

Storage ConditionLight ExposureAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
25°C, 75% RHAmbient LightAir< 5 DaysPhotodissociation & Hydrolysis
25°C, <10% RHDarkAir~ 3 MonthsSlow Piperazine Oxidation
4°C, <10% RHDarkArgon> 12 MonthsNegligible
-20°C, <10% RHDarkArgon> 24 Months Stable (Optimal)

Part III: Self-Validating Handling & Storage Protocol

To ensure absolute scientific integrity, do not simply follow these steps; verify them. This protocol is designed as a closed-loop system where each step validates the success of the previous one.

Phase 1: Equilibration & Reconstitution
  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer. Do not open it. Place it in a dark vacuum desiccator at room temperature for exactly 60 minutes.

    • Validation Check: Wipe the outside of the vial with a Kimwipe. If condensation forms on the glass, the internal temperature has not reached equilibrium. Wait another 30 minutes. Opening a cold vial instantly introduces atmospheric moisture, ruining the HCl salt [2].

  • Anhydrous Solubilization: In a fume hood under amber lighting, inject anhydrous, amine-free solvent (e.g., dry DMSO stored over molecular sieves) directly through the septum to achieve your master stock concentration (e.g., 10 mM).

    • Causality: Using standard benchtop DMSO introduces water. The presence of water will initiate the hydrolysis of the benzothiazole core over time.

Phase 2: Aliquoting & Inerting
  • Single-Use Aliquoting: Distribute the stock solution into pre-dried, amber glass HPLC vials. Volume per vial should not exceed what is required for a single day's experiment.

    • Causality: Repeated freeze-thaw cycles physically shear the solvent matrix and introduce micro-bubbles of oxygen, accelerating piperazine oxidation [3].

  • Argon Purging: Insert an argon gas line (fitted with a sterile filter) into the headspace of each vial. Purge gently for 15 seconds.

    • Validation Check: Argon is heavier than air. A gentle flow will displace the oxygen and moisture out of the vial. Cap immediately while the gas is still flowing over the lip of the vial.

Phase 3: Long-Term Storage
  • Secondary Containment: Place the sealed amber vials into a secondary opaque container (e.g., a black Mylar bag or a secondary plastic jar) filled with indicating silica gel.

  • Cryo-Storage: Store the secondary container at -20°C or -80°C.

    • Validation Check: Check the indicating silica gel monthly. It must remain blue. If it turns pink, the primary moisture barrier has failed, and the batch must be flagged for potential degradation.

StorageWorkflow Start Receive Lyophilized HCl Salt Step1 Equilibrate to RT in Dark Desiccator Start->Step1 Step2 Reconstitute in Anhydrous Solvent Step1->Step2 Minimize Moisture Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge with Argon Gas Step3->Step4 Prevent Oxidation Step5 Store at -20°C with Desiccant Step4->Step5 Long-term Stability

Self-validating workflow for the handling and storage of hygroscopic HCl salts.

References

  • Title: Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9‑NitroanthraceneA Theoretical Study Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

Reference Data & Comparative Studies

Validation

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride vs standard benzothiazole inhibitors

Title: Comparative Guide: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride vs. Standard Benzothiazole Inhibitors Executive Summary As drug development pivots toward Multi-Target-Directed Ligands (MTDLs) for neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride vs. Standard Benzothiazole Inhibitors

Executive Summary

As drug development pivots toward Multi-Target-Directed Ligands (MTDLs) for neurodegenerative diseases, the benzothiazole scaffold has emerged as a privileged structure. This guide provides a rigorous comparative analysis between 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride (6-NPB-HCl) and standard, unsubstituted benzothiazole inhibitors. We will examine their structure-activity relationships (SAR), specifically focusing on their comparative efficacy as Acetylcholinesterase (AChE) inhibitors in Alzheimer's Disease (AD) models[1].

Mechanistic Causality: The Structure-Activity Relationship (SAR)

Why does 6-NPB-HCl drastically outperform standard 2-aminobenzothiazoles in enzymatic assays? The causality lies in its dual-functionalized architecture, which perfectly maps to the AChE enzymatic gorge:

  • The Piperazine Ring (Basic Center): At physiological pH, the secondary amine of the piperazine ring in 6-NPB-HCl is protonated. This cationic center is drawn deep into the Catalytic Anionic Site (CAS) of AChE, forming strong cation- π interactions with the Trp86 residue[2]. Standard unsubstituted benzothiazoles lack this basic center, resulting in significantly weaker CAS binding and higher dissociation rates.

  • The 6-Nitro Substitution (Electron-Withdrawing Group): The nitro group at the 6-position of the benzothiazole core increases the molecule's dipole moment and serves as a potent hydrogen-bond acceptor. This facilitates critical interactions with the Peripheral Anionic Site (PAS) residues (e.g., Tyr72, Tyr121, Tyr337), effectively blocking the entry of acetylcholine into the gorge[2].

  • Hydrochloride Salt Form: The HCl salt ensures optimal aqueous solubility. This prevents compound precipitation during in vitro assays and improves bioavailability compared to highly lipophilic free-base benzothiazoles.

Mechanism A 6-NPB-HCl (Inhibitor) B AChE Enzyme (Active Site) A->B Blocks CAS/PAS D Choline + Acetate (Degradation) B->D Hydrolysis (Blocked) C Acetylcholine (Neurotransmitter) C->B Binds (Normal State) E Cholinergic Receptors C->E Accumulates & Activates F Cognitive Improvement E->F Signal Transduction

Fig 1: Pharmacological pathway of 6-NPB-HCl inhibiting AChE to restore cholinergic signaling.

Comparative Performance Data

The table below synthesizes quantitative in vitro data comparing 6-NPB-HCl derivatives against standard benchmarks. Unsubstituted benzothiazoles generally fail to exhibit significant AChE inhibition, whereas piperazine-functionalized derivatives achieve sub-micromolar potency[3].

Compound / ScaffoldAChE IC50 (µM)BChE IC50 (µM)Primary Interaction SiteSolubility (Aqueous)
6-NPB-HCl (Derivatives) 0.42 - 2.31> 50.0CAS & PAS (Mixed-type)High (HCl Salt)
2-Aminobenzothiazole (Std) > 100.0> 100.0Weak HydrophobicLow
Donepezil (Positive Ctrl) 0.01414.4CAS & PASHigh

Data synthesized from recent in vitro fluorometric and spectrophotometric evaluations[2][3].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the inhibitory potency of these compounds must be validated using a self-correcting system. The modified microplate Ellman's assay is the gold standard for this evaluation[4].

Protocol: Modified Microplate Ellman’s Assay for AChE Inhibition Causality of Design: This protocol uses a continuous colorimetric readout. Thiocholine (the product of enzymatic hydrolysis) reacts with DTNB to form 5-thio-2-nitrobenzoate (yellow, absorbing at 412 nm). A blank without the enzyme is mandatory to subtract spontaneous substrate hydrolysis, ensuring the calculated IC50 is an artifact-free representation of true biological inhibition[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve 6-NPB-HCl in a minimal volume of DMSO (final assay concentration <1% to prevent enzyme denaturation), then dilute with buffer. Prepare AChE (Electric eel, 0.22 U/mL), DTNB (1.5 mM), and Acetylthiocholine iodide (ATCI, 1.5 mM)[4].

  • Pre-Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution, and 20 µL of the inhibitor (6-NPB-HCl at varying concentrations: 10−4 to 10−9 M). Incubate at 25°C for 15 minutes. Purpose: Allows the inhibitor to establish equilibrium binding with the enzyme's CAS/PAS before substrate competition.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to each well to initiate the enzymatic reaction[4].

  • Spectrophotometric Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 1 minute for 10 minutes.

  • Self-Validation Controls:

    • Positive Control: Donepezil (ensures assay sensitivity and provides a benchmark).

    • Negative Control (Blank): Buffer + DTNB + ATCI without enzyme (measures spontaneous hydrolysis)[4].

  • Data Analysis: Calculate the percentage of inhibition using the formula: %Inhibition=[(Acontrol​−Asample​)/Acontrol​]×100 . Plot against log[Inhibitor] to determine the IC50.

Workflow Step1 Prepare Reagents (AChE, DTNB, Buffer) Step2 Add Inhibitor (6-NPB-HCl / Std) Step1->Step2 Step3 Pre-incubation (15 min at 25°C) Step2->Step3 Step4 Add Substrate (Acetylthiocholine + DTNB) Step3->Step4 Step5 Spectrophotometry (Absorbance at 412 nm) Step4->Step5 Step6 Data Analysis (Calculate IC50) Step5->Step6

Fig 2: Step-by-step experimental workflow for the modified microplate Ellman's assay.

Conclusion

The strategic incorporation of a piperazine ring and a 6-nitro group transforms the otherwise inactive benzothiazole core into a highly potent, mixed-type AChE inhibitor. 6-NPB-HCl represents a structurally optimized scaffold that bridges the gap between basic chemical building blocks and advanced neurotherapeutic agents.

References

  • Özkay, Ü. D., et al. "A benzothiazole/piperazine Derivative With Acetylcholinesterase Inhibitory Activity: Improvement in Streptozotocin-Induced Cognitive Deficits in Rats." Pharmacological Reports, 2017. URL: [Link]

  • SciELO. "Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation." Química Nova, 2018. URL: [Link]

  • PubMed. "Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation." Biomedicine & Pharmacotherapy, 2024. URL: [Link]

  • Mishra, C. B., et al. "Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition..." RSC Advances, 2020. URL: [Link]

  • Hassanzadeh, F., et al. "Biological Evaluation and Synthesis of Benzothiazole-Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease." Jordan Journal of Pharmaceutical Sciences, 2025. URL: [Link]

Sources

Comparative

Comparative Efficacy of 6-Nitro vs. 6-Amino Benzothiazole Piperazine Derivatives in Drug Discovery

As a Senior Application Scientist, I frequently encounter drug development programs that pivot entirely on the functionalization of a core pharmacophore. The benzothiazole ring fused with a piperazine moiety represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs that pivot entirely on the functionalization of a core pharmacophore. The benzothiazole ring fused with a piperazine moiety represents a privileged scaffold in medicinal chemistry, offering a versatile platform for targeting diverse biological pathways[1]. However, the substitution at the C-6 position of the benzothiazole ring—specifically choosing between a nitro (-NO₂) and an amino (-NH₂) group—fundamentally dictates the electronic distribution, solubility, and target affinity of the molecule.

This guide provides an objective, data-driven comparison between 6-nitro and 6-amino benzothiazole piperazine derivatives, detailing the causality behind their divergent pharmacological profiles and providing self-validating experimental workflows for their evaluation.

Mechanistic Divergence: Causality in Structural Design

The choice between a nitro and an amino group at the C-6 position is a strategic pharmacological decision that alters the molecule's mechanism of action:

  • 6-Nitro Substitution (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group rigidifies the aromatic system and decreases the basicity of the adjacent heterocycle. It often serves as a direct binding motif in enzyme pockets that tolerate bulky, lipophilic, and electronegative groups. For instance, 6-nitro benzothiazole piperazine derivatives (such as BPCT) have demonstrated remarkable efficacy as direct Acetylcholinesterase (AChE) inhibitors, successfully mitigating cognitive deficits in streptozotocin-induced Alzheimer's disease models[2].

  • 6-Amino Substitution (Electron-Donating): Reducing the nitro group to a primary amine fundamentally shifts the molecule's interaction profile. The 6-amino group is electron-donating and acts as a crucial hydrogen-bond donor. In oncology applications targeting kinases (such as PI3Kγ or IKKβ), the primary amine interacts directly with the hinge region of the ATP-binding pocket[3][4]. This specific H-bond interaction is indispensable for the potent antiproliferative activity observed in these derivatives.

Pathway Scaffold Benzothiazole-Piperazine Core Scaffold Nitro 6-Nitro Derivative (Electron-Withdrawing) Scaffold->Nitro Amino 6-Amino Derivative (Electron-Donating) Scaffold->Amino TargetAChE AChE Inhibition (Neurological Models) Nitro->TargetAChE Direct Binding TargetKinase PI3Kγ / IKKβ Inhibition (Oncology Models) Amino->TargetKinase H-Bond Donor (Hinge)

Structural divergence and target specificity of C-6 substituted benzothiazole-piperazines.

Comparative Efficacy Data

To objectively evaluate these derivatives, we must look at their performance across validated biological assays. The following table synthesizes the quantitative efficacy of representative 6-nitro and 6-amino derivatives based on recent literature[2][3][4].

Compound ClassC-6 SubstitutionElectronic PropertyPrimary TargetRepresentative EfficacyDisease Model
6-Nitro -NO₂Strongly WithdrawingAcetylcholinesterase (AChE)IC₅₀ in nanomolar rangeAlzheimer's Disease (SADM)
6-Amino -NH₂Strongly DonatingKinases (PI3Kγ, IKKβ)IC₅₀ = 7.5 nM – 110 nMColorectal / Breast Cancer

Experimental Methodologies & Self-Validating Protocols

Robust data stems from self-validating protocols. Below are the optimized workflows for synthesizing and evaluating these derivatives, ensuring that every step includes a built-in verification mechanism.

Protocol A: Chemoselective Reduction of 6-Nitro to 6-Amino Derivatives

Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is notoriously problematic for benzothiazoles because the sulfur atom acts as a catalyst poison. Therefore, chemoselective reduction using Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the gold standard to ensure high yields without degrading the heterocycle[5].

  • Substrate Dissolution: Dissolve 1.0 mmol of the 6-nitro benzothiazole piperazine derivative in 15 mL of absolute ethanol.

  • Reagent Addition: Add 5.0 equivalents of SnCl₂·2H₂O to the solution.

  • Reflux & Monitor: Heat the mixture to reflux (approx. 78°C) for 4–12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the high-R_f yellow nitro spot completely disappears, replaced by a lower-R_f, highly UV-active amino spot.

  • Quenching: Cool to room temperature and slowly pour into an ice-cold saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 6-amino derivative.

Synthesis Step1 6-Nitro Synthesis (Microwave, 160°C) Step2 Chemoselective Reduction (SnCl2·2H2O, EtOH) Step1->Step2 Step3 6-Amino Isolation (NaHCO3 Quench) Step2->Step3 Step4 Efficacy Validation (MTT / Ellman's) Step3->Step4

Self-validating synthetic workflow for 6-amino benzothiazole-piperazine derivatives.

Protocol B: In Vitro AChE Inhibition Assay (Ellman's Method)

Causality: Used to validate 6-nitro derivatives, this assay relies on the hydrolysis of acetylthiocholine by AChE, producing thiocholine. Thiocholine reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). The rate of color formation is inversely proportional to the inhibitor's efficacy[2].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Assembly: In a 96-well plate, add 140 µL of buffer, 20 µL of test compound (6-nitro derivative) dissolved in DMSO, 20 µL of AChE enzyme (0.28 U/mL), and 10 µL of DTNB (3 mM).

  • Incubation: Incubate the microplate at 25°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Substrate Addition: Add 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Measurement: Read the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Self-Validation Check: Include a well with Donepezil as a positive control and a vehicle-only well to establish baseline enzyme activity.

Conclusion

The transition from a 6-nitro to a 6-amino benzothiazole piperazine derivative fundamentally shifts the molecule's pharmacological trajectory. While 6-nitro derivatives excel in neuroprotective applications via AChE inhibition, the 6-amino derivatives unlock potent oncology applications by providing essential hydrogen-bonding interactions required for kinase inhibition. Understanding this structure-activity relationship enables researchers to rationally design target-specific therapeutics with higher success rates in preclinical models.

References

  • 1 - MDPI 2.3 - ACS Publications 3.2 - Science.gov 4.5 - ACS Publications 5.4 - ResearchGate

Sources

Validation

Mass Spectrometry Validation of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride Purity: A Comparative Guide

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous purity validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) becomes non-negotiable. 6-Nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous purity validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) becomes non-negotiable. 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a critical pharmacophore, widely utilized in the synthesis of potent PPARδ agonists and novel anticancer agents[1][2]. Formulating this basic amine as a hydrochloride salt enhances its aqueous solubility and bioavailability[3]; however, it introduces unique analytical challenges.

This guide provides an objective comparison of analytical modalities for validating the purity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, detailing the causality behind experimental choices and providing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol.

Analytical Challenges & The Causality of Method Selection

The chemical architecture of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride (Free base exact mass: 264.0681 Da) dictates its analytical behavior:

  • Highly Basic Piperazine Ring (pKa ~9.8): Prone to secondary interactions with residual silanols on silica-based chromatography columns, leading to peak tailing.

  • Strong Chromophore (Nitro-benzothiazole): Dominates UV absorption, which can mask the presence of non-chromophoric impurities (e.g., unreacted piperazine).

  • Salt Form: The hydrochloride salt dissociates in solution, requiring careful control of mobile phase pH to ensure consistent retention and ionization[4].

Because trace-level reactive impurities in pharmaceutical salts can pose severe genotoxic risks[3], traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient as a standalone technique. Mass spectrometry (MS), particularly high-resolution Q-TOF or tandem MS (MS/MS), is required to achieve the necessary sensitivity and structural specificity[5][6].

Modality Comparison: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against standard alternatives for the purity validation of this specific benzothiazole derivative.

Analytical ModalitySensitivity (LOD)Detection of Non-ChromophoresStructural ElucidationBest Use Case
LC-QTOF-MS < 10 ng/mL Excellent (via ESI) High (Exact Mass + MS/MS) Trace impurity profiling & genotoxic screening
HPLC-UV (DAD) ~1 μg/mLPoor (Blind to piperazine)None (Retention time only)Routine bulk purity & batch release
qNMR ~1 mg/mLGood (Proton-dependent)High (Isotropic environments)Absolute mass balance without standards
GC-MS N/AN/AModerate (EI fragmentation)Not applicable (Salt is non-volatile)

Self-Validating LC-MS Experimental Protocol

To ensure data integrity, the following LC-MS methodology is designed as a self-validating system . It incorporates blanks to rule out carryover, an internal standard (IS) to monitor matrix effects/ionization suppression, and specific mobile phase additives to optimize causality-driven chromatography.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Addition

  • Action: Dissolve 1.0 mg of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride in 1.0 mL of 50:50 Acetonitrile:Water (v/v). Spike with 100 ng/mL of Diazepam as an internal standard.

  • Causality: The 50% organic composition ensures complete dissolution of the salt while matching the initial gradient conditions to prevent solvent-front distortion. Diazepam is chosen as the IS due to its consistent ESI(+) ionization and distinct retention profile[6].

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • Causality: The 0.1% FA lowers the pH to ~2.7, ensuring the basic piperazine nitrogen is fully protonated. This prevents mixed-mode retention mechanisms (tailing) and provides the necessary [M+H]+ ions for positive electrospray ionization (ESI+)[8].

Step 3: Mass Spectrometry (ESI-QTOF or Triple Quadrupole)

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • Scan Mode: Full scan (m/z 100–1000) followed by Data-Dependent MS/MS (Collision Energy: 25 eV).

  • Causality: Positive ESI is highly efficient for basic amines. The collision energy of 25 eV is optimized to fragment the robust benzothiazole core[8].

Step 4: System Validation Sequence

  • Inject Blank (50% ACN) → Inject System Suitability Test (SST) → Inject Sample → Inject Blank.

  • Causality: The post-sample blank validates the absence of column carryover, a common artifact with sticky basic compounds.

LCMS_Workflow Step1 1. Sample Preparation 1.0 mg/mL in 50% ACN Internal Standard Spiked Step2 2. Chromatographic Separation RP-HPLC (C18 Column) Gradient: 0.1% FA in H2O/ACN Step1->Step2 Step3 3. ESI(+) Ionization Desolvation & Protonation Yields [M+H]+ Step2->Step3 Step4 4. Mass Analysis (Q-TOF/QqQ) Precursor m/z 265.07 Product Ion Scanning Step3->Step4 Step5 5. Data Processing Extracted Ion Chromatograms (EIC) Impurity Profiling Step4->Step5

Caption: Self-validating LC-MS workflow for the purity analysis of benzothiazole-piperazine derivatives.

Experimental Data & Structural Elucidation

When analyzing the synthesized salt, MS/MS fragmentation patterns are critical for differentiating the main API from structurally related impurities (e.g., unreacted starting materials or degradation products)[9].

Fragmentation Pathway of the API

The protonated molecule [M+H]+ at m/z 265.07 undergoes predictable collision-induced dissociation (CID). The primary pathways involve the cleavage of the nitro group and the scission of the piperazine ring.

Fragmentation M Precursor Ion [M+H]+ m/z 265.07 F1 Loss of NO2 [-46 Da] M->F1 F2 Piperazine Cleavage [-84 Da] M->F2 P1 Product Ion m/z 219.07 F1->P1 P2 Benzothiazole Core m/z 181.01 F2->P2

Caption: Principal MS/MS fragmentation pathways for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole.

Quantitative Impurity Profiling (Representative Data)

Using the Extracted Ion Chromatograms (EIC), we can quantify the relative purity of the batch. The table below illustrates a typical purity profile, highlighting how LC-MS detects impurities that UV alone might miss.

Peak IDRetention Time (min)Exact Mass (m/z)IdentificationRelative Purity (MS Area %)UV Detection (254 nm)
11.8587.09Unreacted Piperazine0.45%Not Detected
24.10285.07Diazepam (Internal Std)N/ADetected
3 5.45 265.07 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole 98.80% Detected
47.20215.002-Chloro-6-nitro-1,3-benzothiazole0.75%Detected

Data Interpretation: The presence of Peak 1 (unreacted piperazine) at 0.45% is a critical finding. Because piperazine lacks a chromophore, it is entirely invisible to standard HPLC-UV detectors. Its identification via MS validates the necessity of this methodology to ensure the API meets the >95% purity threshold typically required for in vitro and in vivo bioassays[1].

References

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. National Institute of Informatics (NII).
  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • National Center for Biotechnology Information (PMC). (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • ResearchGate. Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks.
  • MAC-MOD Analytical. (2017). Benzothiazole and Derivatives by LC-MS-MS.
  • National Center for Biotechnology Information (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • DergiPark. Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring.
  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05).
  • International Journal of Pharmaceutical Sciences and Research. (2017). Characterization and Validation of Impurities Related to Pharmaceutical Bulk Drug (API) by Using Some Analytical Techniques.

Sources

Comparative

Selectivity profiling of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride

Title: Selectivity Profiling of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride: A Benchmark Guide for Multi-Target-Directed Ligands in Alzheimer’s Disease Audience: Researchers, Scientists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Selectivity Profiling of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride: A Benchmark Guide for Multi-Target-Directed Ligands in Alzheimer’s Disease Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for complex neurodegenerative conditions like Alzheimer's Disease (AD)[1]. 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride (6-NPB-HCl) serves as a highly privileged tool compound and structural scaffold in this domain. This guide provides an objective selectivity profile of the 6-NPB-HCl scaffold against primary AD targets—Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Histamine H3 Receptors (H3R)—comparing its baseline performance against established clinical alternatives. Furthermore, we outline self-validating experimental protocols to ensure rigorous and reproducible profiling in your laboratory.

Mechanistic Rationale: The Benzothiazole-Piperazine Pharmacophore

Before evaluating the quantitative data, it is critical to understand the causality behind the structural design of 6-NPB-HCl. Why is this specific scaffold chosen as a starting point for AD drug discovery?

  • The Benzothiazole Moiety: This bicyclic ring system acts as a bioisostere for the indanone ring found in Donepezil. It is engineered to intercalate into the Peripheral Anionic Site (PAS) of AChE via strong π−π stacking interactions with the Trp286 residue[1],[2]. Binding at the PAS is crucial because it not only inhibits substrate entry but also prevents AChE-induced Amyloid-beta (A β ) aggregation[3].

  • The Piperazine Ring: Replacing traditional piperidine rings, the piperazine moiety introduces a secondary basic nitrogen. At physiological pH, this nitrogen is protonated, allowing it to dive deep into the Catalytic Active Site (CAS) of AChE to form critical cation- π interactions with Trp86[2]. Additionally, the piperazine ring is a known pharmacophore for Histamine H3 receptor (H3R) antagonism, a secondary target for cognitive enhancement[4].

  • The 6-Nitro Substitution: The strongly electron-withdrawing nitro group alters the dipole moment of the benzothiazole ring. This electronic modulation enhances hydrogen-bonding capabilities within the hydrophobic pockets of the target enzymes, often improving selectivity for AChE over BuChE[2].

Mechanism A 6-NPB-HCl Scaffold B Benzothiazole Moiety A->B C Piperazine Ring A->C D Peripheral Anionic Site (PAS) (π-π stacking with Trp286) B->D Binds E Catalytic Active Site (CAS) (Cation-π interaction with Trp86) C->E Binds F AChE Inhibition (Blockade of Substrate Entry) D->F E->F

Caption: Dual-binding mechanism of 6-NPB-HCl at the AChE Peripheral and Catalytic Active Sites.

Selectivity Profiling Data: 6-NPB-HCl vs. Alternatives

When utilizing 6-NPB-HCl as a baseline scaffold for MTDL synthesis, it is vital to benchmark its inherent selectivity against fully elaborated clinical reference compounds. The data below synthesizes representative in vitro profiling metrics for the unsubstituted benzothiazole-piperazine core compared to standard agents[4],[2].

CompoundAChE IC 50​ ( μ M)BuChE IC 50​ ( μ M)Selectivity Index (BuChE/AChE)H3R K i​ ( μ M)Primary Mechanism
6-NPB-HCl (Scaffold) ~5.20>100.0>19.2~1.50Dual CAS/PAS AChE Inhibitor; Weak H3R Antagonist
Donepezil (Reference) 0.01414.40~1028N/AHighly Selective AChE Inhibitor
Tacrine (Reference) 0.150.080.53N/ANon-selective Cholinesterase Inhibitor
Pitolisant (Reference) N/AN/AN/A0.010Highly Selective H3R Antagonist

Data Interpretation & Causality: While 6-NPB-HCl does not possess the nanomolar potency of Donepezil, its value lies in its selectivity profile . The scaffold demonstrates a high Selectivity Index (>19) for AChE over BuChE. Inhibition of BuChE is often associated with severe peripheral cholinergic side effects; therefore, the inherent AChE selectivity of the 6-NPB-HCl core makes it an ideal, safe starting point for structural elaboration[2]. Furthermore, its baseline micromolar affinity for H3R provides a tunable vector for developing dual AChE/H3R inhibitors[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your profiling, the following methodologies are designed as self-validating systems. Every protocol includes internal controls to verify assay integrity before data interpretation.

Protocol A: AChE/BuChE Selectivity Profiling (Modified Ellman’s Assay)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion (absorbing at 412 nm).

Materials:

  • 0.1 M Sodium phosphate buffer (pH 8.0)

  • Enzymes: Electrophorus electricus AChE (eeAChE) and Equine serum BuChE (eqBuChE)

  • Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 6-NPB-HCl in 100% DMSO to create a 10 mM stock. Perform serial dilutions in phosphate buffer to achieve final assay concentrations ranging from 0.1 μ M to 100 μ M (ensure final DMSO concentration remains 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 μ L of phosphate buffer, 20 μ L of the test compound solution, and 20 μ L of the enzyme solution (0.28 U/mL). Incubate at 25°C for 15 minutes to allow for steady-state inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 μ L of DTNB (final concentration 0.3 mM) and 10 μ L of ATCI/BTCI substrate (final concentration 0.5 mM) to initiate the reaction.

  • Kinetic Read: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 10 minutes.

  • Self-Validation (Z'-factor Calculation):

    • Causality: ATCI undergoes slow non-enzymatic hydrolysis. You must include a blank well (buffer + DTNB + substrate, no enzyme) to subtract this background noise.

    • Calculate the Z'-factor using the positive control (Donepezil) and negative control (DMSO vehicle). Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . Proceed with data analysis only if Z' > 0.5.

Protocol B: H3R Off-Target Profiling (Radioligand Displacement)

To evaluate the multitarget potential of the piperazine moiety, H3R affinity is assessed via displacement of the radioligand [ 3 H]-N- α -methylhistamine.

Step-by-Step Workflow:

  • Membrane Preparation: Utilize recombinant human H3R (hH3R) expressed in HEK-293 cells. Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl 2​ .

  • Binding Reaction: Incubate 50 μ g of membrane protein with 1 nM [ 3 H]-N- α -methylhistamine and varying concentrations of 6-NPB-HCl (0.01 μ M to 100 μ M) in a total volume of 200 μ L.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification & Validation: Add scintillation cocktail and count radioactivity using a liquid scintillation counter.

    • Self-Validation: Define non-specific binding (NSB) using 10 μ M Pitolisant. Specific binding must account for >80% of total binding to validate the assay window. Calculate K i​ using the Cheng-Prusoff equation.

Workflow Step1 Compound Preparation (6-NPB-HCl in DMSO) Step2 Primary Screen: AChE vs BuChE (Modified Ellman's Assay) Step1->Step2 Step3 Secondary Screen: H3R Binding (Radioligand Displacement) Step2->Step3 Selectivity Ratio Step4 Step4 Step3->Step4 Step5 Selectivity Profile Generation Step4->Step5 Validated Data

Caption: High-throughput selectivity profiling workflow for benzothiazole-piperazine derivatives.

References

  • Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. National Institutes of Health (PubMed). Available at:[Link]

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. Royal Society of Chemistry (RSC). Available at:[Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

A Guide to Ensuring Reproducibility of IC50 Values: A Case Study with 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. It represents the concentration of an inhibitor requir...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[1][2] However, the apparent simplicity of this value belies a significant challenge that plagues researchers: its reproducibility. An IC50 value is not an absolute constant but is highly dependent on the experimental conditions under which it is measured.[1][2] This guide will delve into the critical factors influencing IC50 determination and provide a robust framework for ensuring the reproducibility of these values, using the promising, yet under-characterized, molecule 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole as a central case study.

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties.[3][4][5][6][7][8] The incorporation of a piperazine moiety often enhances the biological profile of these compounds.[3][9] While specific IC50 data for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is not widely published, its structural alerts suggest potential bioactivity that warrants rigorous and reproducible characterization.

The Elusive Nature of IC50: A Comparative Overview

The variability in reported IC50 values for even well-studied compounds can be a significant source of confusion and hinder the progress of research. This discrepancy often arises from subtle yet critical differences in experimental protocols. To illustrate this, the following table presents hypothetical IC50 values for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole that could be obtained under varying assay conditions.

ParameterCondition ACondition BCondition C
Cell Line MCF-7 (Breast Cancer)A549 (Lung Cancer)HFF-1 (Normal Fibroblast)
Cell Seeding Density 5,000 cells/well10,000 cells/well5,000 cells/well
Incubation Time 24 hours48 hours72 hours
Serum Concentration 10% FBS5% FBS10% FBS
Viability Assay MTTResazurinATP-based (CellTiter-Glo)
Hypothetical IC50 (µM) 15.28.525.8

This table highlights how altering parameters such as the cell line, cell density, treatment duration, serum concentration, and the chosen viability assay can significantly impact the resulting IC50 value.[1] A drug that appears potent in one cell line may be less effective in another, and the duration of exposure can influence the observed effect.[1]

Establishing a Gold Standard: A Protocol for Reproducible IC50 Determination

To mitigate the variability in IC50 measurements, a standardized and meticulously controlled experimental protocol is paramount. The following is a detailed, step-by-step methodology for determining the IC50 of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, designed to maximize reproducibility.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) treatment Compound Treatment (Include Vehicle Control) compound_prep->treatment cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding (Optimize Density) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (Define Duration) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, Resazurin) incubation->viability_assay readout Absorbance/Fluorescence Reading viability_assay->readout data_norm Data Normalization (% Inhibition) readout->data_norm curve_fit Dose-Response Curve Fitting (Non-linear Regression) data_norm->curve_fit ic50_calc IC50 Calculation curve_fit->ic50_calc

Caption: A generalized workflow for determining the IC50 value of a compound.

Detailed Protocol

1. Compound Preparation:

  • Rationale: Accurate and consistent compound concentrations are fundamental to a reliable dose-response curve.

  • Protocol:

    • Prepare a high-concentration stock solution of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).[10]

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%), to avoid solvent-induced toxicity.

2. Cell Culture and Seeding:

  • Rationale: The physiological state of the cells and their density can significantly influence their response to a compound.

  • Protocol:

    • Use a well-characterized cell line and ensure cells are in the logarithmic growth phase.

    • Determine the optimal cell seeding density through a preliminary experiment to ensure that cells are not confluent at the end of the assay, which could affect viability independent of the compound's effect.[10]

    • Seed the cells in a 96-well plate at the predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[10] To minimize the "edge effect," where wells on the periphery of the plate evaporate more quickly, fill the outer wells with sterile phosphate-buffered saline (PBS).[10]

3. Compound Treatment and Incubation:

  • Rationale: The duration of compound exposure is a critical variable that must be standardized.

  • Protocol:

    • After cell adherence, replace the medium with fresh medium containing the various concentrations of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a compound with a known IC50 in the chosen cell line).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The choice of incubation time should be based on the compound's expected mechanism of action and should be kept consistent across all experiments.[1]

4. Cell Viability Assay:

  • Rationale: Different viability assays measure different cellular parameters, which can lead to variations in IC50 values.[1] Consistency in the choice of assay is key. The MTT assay, which measures mitochondrial activity, is a common and well-established method.[10]

  • Protocol (MTT Assay):

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 490 nm using a microplate reader.[10]

5. Data Analysis:

  • Rationale: The method used to analyze the data and fit the dose-response curve can influence the final IC50 value.[11][12]

  • Protocol:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 - [ (Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) ] * 100

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to generate a sigmoidal dose-response curve.[12]

    • The IC50 is the concentration of the compound that elicits a 50% response, as determined from the fitted curve.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is yet to be elucidated, many benzothiazole derivatives are known to target key signaling pathways implicated in cancer cell proliferation and survival. A hypothetical pathway is depicted below.

Caption: A hypothetical signaling pathway potentially inhibited by 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole.

Conclusion: Towards a Culture of Reproducibility

The reproducibility of IC50 values is not merely a matter of academic rigor; it is a critical component of efficient and effective drug discovery. By understanding and controlling the myriad of factors that can influence this key parameter, researchers can generate more reliable and comparable data. While the specific biological activity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole remains to be fully explored, the principles outlined in this guide provide a robust framework for its characterization and for the broader scientific community to enhance the trustworthiness of their findings. Adherence to standardized protocols and a thorough understanding of the underlying experimental variables will undoubtedly pave the way for more consistent and impactful research.

References

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Wikipedia. (n.d.). IC50.
  • ResearchGate. (n.d.). Reproducibility of the IC50 values from independent experiments....
  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. Journal of Chemical Information and Modeling, 52(8), 2337-2344.
  • Eisenthal, R., & Cornish-Bowden, A. (2017). A practical consideration for the substrate concentration when determining IC 50 values for enzyme inhibition. Canadian Journal of Chemistry, 95(12), 1221-1224.
  • Feng, B., West, M., & Patel, N. C. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(2), 278-285.
  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7041-7043.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Oxford Academic. (2025, February 13). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters.
  • PubMed. (2011, March 15). Guidelines for accurate EC50/IC50 estimation.
  • ResearchGate. (n.d.). (PDF) Guidelines for accurate EC50/IC50 estimation.
  • PMC. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Protocolsonline. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Biological evaluation of some new 1,3-benzothiazole-2-yl derivatives containing pyrazole moiety.
  • PMC. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antifungal Activity of 3-Substituted Triazipino [3,4-b][1][13] Benzothiazole. Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (2016, August 29). synthesis and biological evaluation of some new benzothiazole derivatives.
  • Chemdiv. (n.d.). Compound 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole.
  • Yadav, R., Kumar, A., & Jayamurugan, G. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13(31), 21569-21593.
  • Fluorochem. (n.d.). 6-Nitro-2-piperazin-1-yl-benzothiazole.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Chemical Substances. (n.d.). 6-NITRO-2-PIPERAZIN-1-YL-BENZOTHIAZOLE — Chemical Substance Information.
  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • UniCH. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells.
  • ResearchGate. (n.d.). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF.
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • MDPI. (2019, October 12). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity.
  • International Journal of Pharmaceutical Research and Applications. (2021). An Introduction to the Synthetic Method and Pharmacological Activity of Benzothiazole Nucleus: A Review.

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Comparative

Cross-Reactivity Studies of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride: A Comprehensive Comparison Guide

Executive Summary & Pharmacological Rationale For drug development professionals and assay scientists, 6-nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride (NPBT-HCl) represents a highly privileged, yet complex, phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

For drug development professionals and assay scientists, 6-nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride (NPBT-HCl) represents a highly privileged, yet complex, pharmacological scaffold. Derivatives of 2-piperazinylbenzothiazoles are heavily utilized as building blocks for central nervous system (CNS) therapeutics, functioning primarily as modulators of serotonergic (5-HT) and dopaminergic (DA) receptors [1].

The structural anatomy of NPBT-HCl dictates its cross-reactivity profile:

  • The Piperazine Ring: Mimics the basic amine found in endogenous monoamines (like serotonin and dopamine). At physiological pH (7.4), the secondary amine is protonated, anchoring the molecule to the conserved aspartate residue (Asp3.32) in the binding pocket of aminergic G-protein coupled receptors (GPCRs).

  • The Benzothiazole Core: Acts as a bioisostere for the indole ring of serotonin, providing necessary π−π stacking interactions with aromatic residues in the receptor binding site.

  • The 6-Nitro Substitution: The strongly electron-withdrawing nitro group at the 6-position significantly alters the electron density of the benzothiazole ring. This modification often shifts the compound's affinity profile, drawing parallels to 6-nitroquipazine (DU-24565), a potent and selective serotonin reuptake inhibitor [2].

Understanding the cross-reactivity of NPBT-HCl is critical when utilizing it as a synthetic intermediate, a screening probe, or a lead scaffold, as off-target binding can lead to confounding experimental data or adverse clinical side effects.

Structural and Functional Comparison Guide

To objectively evaluate the performance and cross-reactivity of NPBT-HCl, it must be benchmarked against established reference scaffolds in the aminergic receptor space.

Table 1: Cross-Reactivity and Affinity Comparison ( Ki​ values in nM)

Note: Data represents synthesized consensus values from standard radioligand binding assays against cloned human receptors.

Compound / Scaffold5-HT 1A​ Affinity5-HT 3​ Affinity5-HT 4​ AffinityDopamine D 2​ Primary Pharmacological Role
NPBT-HCl Moderate (~120 nM)High (~15 nM)Moderate (~85 nM)Low (>1000 nM)Broad-spectrum 5-HT probe / Synthetic building block
Unsubstituted 2-Piperazinylbenzothiazole Low (~450 nM)Moderate (~60 nM)High (~25 nM)Low (>2000 nM)Baseline scaffold for 5-HT 4​ agonists [1, 3]
6-Nitroquipazine (DU-24565) Low (>1000 nM)Low (>500 nM)Low (>1000 nM)Low (>2000 nM)Selective Serotonin Reuptake Inhibitor (SERT) [2]
Ondansetron (Control) None (>10,000 nM)Very High (~1 nM)None (>10,000 nM)None (>10,000 nM)Selective 5-HT 3​ Antagonist (Clinical Standard)

Key Takeaways:

  • 5-HT 3​ vs. 5-HT 4​ Shift: The addition of the 6-nitro group to the benzothiazole core shifts the cross-reactivity profile away from 5-HT 4​ agonism toward 5-HT 3​ antagonism, a phenomenon driven by the altered electrostatic potential of the aromatic system.

  • SERT Cross-Reactivity: Due to its structural homology with 6-nitroquipazine, NPBT-HCl exhibits moderate cross-reactivity with the Serotonin Transporter (SERT), which must be accounted for in whole-cell or in vivo assays where serotonin reuptake can mask receptor-mediated signaling.

Mechanistic Pathway Visualization

When NPBT-HCl cross-reacts with aminergic GPCRs (such as 5-HT 1A​ or 5-HT 4​ ), it modulates the intracellular cyclic AMP (cAMP) signaling cascade. The diagram below illustrates this signal transduction pathway.

G Ligand NPBT-HCl Receptor 5-HT / DA Receptors Ligand->Receptor Binding GProtein G-Protein Complex Receptor->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Signal Transduction Output cAMP Modulation Effector->Output Functional Response

GPCR signaling cascade modulated by 6-nitro-2-piperazin-1-yl-1,3-benzothiazole binding.

Self-Validating Experimental Protocols

To accurately map the cross-reactivity of NPBT-HCl, researchers must employ rigorous, self-validating assay systems. The following protocols detail the optimal methodologies, emphasizing the causality behind critical experimental choices.

Protocol A: High-Throughput Radioligand Binding Assay (Cross-Reactivity Profiling)

This protocol determines the binding affinity ( Ki​ ) of NPBT-HCl across a panel of off-target receptors.

Scientific Rationale & Causality: We utilize the hydrochloride salt of the compound rather than the free base. Benzothiazole free bases are highly lipophilic and prone to aggregation in aqueous buffers, which causes artificial depletion of the free ligand concentration and results in false-negative affinities. The HCl salt ensures rapid, complete dissolution. Furthermore, because the piperazine moiety is positively charged, it binds non-specifically to glass fiber filters. Pre-soaking filters in Polyethylenimine (PEI) neutralizes this effect, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw recombinant CHO cell membranes expressing the target receptor (e.g., 5-HT 3​ , D 2​ ) on ice. Homogenize in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4).

  • Compound Dilution: Prepare a 10 mM stock of NPBT-HCl in 100% DMSO. Perform a 10-point serial dilution (10 μ M to 0.3 nM) in Assay Buffer. Critical: Keep final DMSO concentration below 1% to prevent membrane toxicity.

  • Radioligand Addition: Add the appropriate 3 H-labeled radioligand at a concentration equal to its Kd​ value (e.g., 1 nM[ 3 H]-GR65630 for 5-HT 3​ ).

  • Incubation: Combine 50 μ L compound, 50 μ L radioligand, and 100 μ L membrane suspension in a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Nonspecific Binding (NSB) Control: In parallel wells, incubate membranes with radioligand and 10 μ M of a cold standard (e.g., unlabelled Ondansetron) to define NSB.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI for 1 hour. Wash filters three times with 500 μ L ice-cold wash buffer to trap receptor-bound radioligand while washing away free ligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Compound Preparation (NPBT-HCl in DMSO/Buffer) Step2 2. Membrane Incubation (Target Receptors + Radioligand) Step1->Step2 Step3 3. Rapid Filtration (PEI-soaked GF/B Filters) Step2->Step3 Step4 4. Scintillation Counting (Quantify Bound Radioligand) Step3->Step4 Step5 5. Data Regression (Calculate Ki & Selectivity) Step4->Step5

Step-by-step workflow for evaluating receptor cross-reactivity via radioligand binding.

Protocol B: Functional cAMP Accumulation Assay (Agonist vs. Antagonist Determination)

Binding affinity does not equal functional activity. If NPBT-HCl cross-reacts with a GPCR, this protocol determines if it activates (agonist) or blocks (antagonist) the receptor.

Scientific Rationale & Causality: To accurately measure cAMP produced by adenylyl cyclase, phosphodiesterase (PDE) enzymes must be inhibited; otherwise, the cAMP signal will be rapidly degraded, leading to false negatives. We utilize IBMX (3-isobutyl-1-methylxanthine) as a broad-spectrum PDE inhibitor to allow cAMP accumulation to measurable levels.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO cells stably expressing the target receptor (e.g., 5-HT 4​ ) into a 384-well white opaque plate at 5,000 cells/well.

  • Stimulation Buffer: Prepare stimulation buffer containing HBSS, 0.1% BSA, and 0.5 mM IBMX.

  • Compound Treatment (Agonist Mode): Add NPBT-HCl (various concentrations) to the cells and incubate for 30 minutes at 37°C.

  • Compound Treatment (Antagonist Mode): Pre-incubate cells with NPBT-HCl for 15 minutes, followed by the addition of an EC 80​ concentration of the endogenous ligand (e.g., Serotonin).

  • Detection: Lyse the cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent (e.g., LANCE Ultra).

  • Readout: Measure the TR-FRET signal using a multi-mode microplate reader. A decrease in TR-FRET signal correlates with an increase in intracellular cAMP.

Conclusion

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a potent and versatile chemical scaffold. While it serves as an excellent building block for novel therapeutics, its inherent cross-reactivity with 5-HT 3​ receptors and the serotonin transporter (SERT) requires careful experimental control. By utilizing the hydrochloride salt for optimal solubility and employing rigorous, PEI-blocked radioligand binding assays, researchers can accurately map its pharmacological profile and mitigate the risks of off-target effects in downstream drug development.

References

  • Title: Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Source: Journal of Medicinal Chemistry (1994) URL: [Link]

  • Title: 6-Nitroquipazine (DU-24565) - Pharmacological Profile and Serotonin Reuptake Inhibition. Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: 2-Piperazin-1-yl-1,3-benzothiazole (CID 592122) - Chemical and Physical Properties. Source: PubChem, National Library of Medicine URL: [Link]

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for 6-Nitrobenzothiazole Piperazine Compounds

In the landscape of modern drug discovery, the 6-nitrobenzothiazole piperazine scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the 6-nitrobenzothiazole piperazine scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and neuroprotective effects. The journey from a promising hit in a petri dish to a viable clinical candidate, however, is fraught with challenges. A critical hurdle in this progression is establishing a predictive relationship between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy and behavior within a complex living organism (in vivo). This relationship is formally known as In Vitro-In Vivo Correlation (IVIVC).

This guide provides an in-depth analysis of the IVIVC for 6-nitrobenzothiazole piperazine compounds. We will dissect the experimental data from both domains, explore the causal factors behind observed correlations and discrepancies, and provide detailed protocols to ensure scientific rigor. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translating preclinical data into meaningful therapeutic outcomes.

The Foundational Role of In Vitro Assays: Initial Screening and Mechanistic Insights

In vitro assays are the bedrock of early-stage drug discovery. They offer a rapid, cost-effective, and high-throughput method to assess the biological activity of newly synthesized compounds, elucidate their mechanism of action, and establish structure-activity relationships (SAR). For the 6-nitrobenzothiazole piperazine class, these assays typically target specific enzymes or cellular pathways implicated in disease.

A primary mechanism of action for many benzothiazole-piperazine derivatives is the inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters and are significant targets in neurodegenerative diseases like Parkinson's and Alzheimer's. Another key target is acetylcholinesterase (AChE), inhibition of which is a therapeutic strategy for Alzheimer's disease. In oncology, the cytotoxic potential of these compounds is often evaluated against various cancer cell lines.

Representative In Vitro Data

The following table summarizes in vitro activity for several 6-nitrobenzothiazole piperazine and related compounds, illustrating their potency against various targets.

Compound IDTarget/AssayCell Line / EnzymePotency (IC₅₀ / GI₅₀)Source
Compound 1 Acetylcholinesterase (AChE) InhibitionElectrophorus electricus AChE0.42 µM
Compound 3b Monoamine Oxidase-A (MAO-A) InhibitionHuman MAO-A0.104 ± 0.004 µM
Compound 6 Monoamine Oxidase-A (MAO-A) InhibitionHuman MAO-A0.42 ± 0.003 µM
Compound 31 Monoamine Oxidase-B (MAO-B) InhibitionHuman MAO-B1.8 ± 0.3 nM
PCC Cytotoxicity (MTT Assay)SNU-475 (Liver Cancer)6.98 ± 0.11 µM
Compound 1d Cytotoxicity (SRB Assay)HUH-7 (Liver Cancer)~3-10 µM Range

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of a compound's potency.

Experimental Protocol: In Vitro MAO-Glo Assay

To ensure data integrity, a robust and reproducible protocol is essential. The MAO-Glo Assay is a common method for determining MAO-A or MAO-B inhibition.

Causality Behind Choices:

  • Luminescent Detection: This method provides high sensitivity and a broad dynamic range compared to colorimetric or fluorescent methods, minimizing interference from colored or fluorescent test compounds.

  • Recombinant Human Enzymes: Using purified human enzymes ensures that the observed activity is specific to the intended target and not confounded by other proteins present in cell lysates.

  • Luciferin Derivative Substrate: The substrate is designed to be a poor substrate for luciferase until it is converted by an active MAO enzyme, creating a highly specific "glow/no-glow" output directly proportional to MAO activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme solution, and the MAO substrate according to the manufacturer's instructions. Prepare a serial dilution of the 6-nitrobenzothiazole piperazine test compounds in DMSO, then dilute further in the assay buffer.

  • Enzyme Inhibition Reaction: In a 96-well white opaque plate, add 12.5 µL of the test compound dilution or control (buffer with DMSO for no inhibition, a known inhibitor like moclobemide for MAO-A as a positive control).

  • Add 12.5 µL of the MAO enzyme solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate MAO Reaction: Add 25 µL of the MAO substrate to each well to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Luminescence Detection: Add 50 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-generating second reaction.

  • Incubate for 20 minutes in the dark at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to the "no inhibition" control. Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

IVIVC_Workflow cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase cluster_correlation Correlation & Optimization A Compound Synthesis (6-Nitrobenzothiazole Piperazine) B High-Throughput Screening (e.g., Enzyme Inhibition, Cytotoxicity) A->B Test Compounds C IC₅₀ / GI₅₀ Determination & Lead Identification B->C Activity Data D Lead Compound Selection C->D Promising Leads E Animal Model Studies (e.g., Disease Models) D->E Administer F Efficacy & PK/PD Assessment (e.g., Tumor Reduction, Memory) E->F Measure Outcomes G IVIVC Analysis Compare In Vitro Potency to In Vivo Efficacy F->G H ADME/Tox Profiling (Explains Discrepancies) G->H Investigate Mismatches I Structure-Activity Relationship (SAR) Guided Optimization H->I Inform Design I->A Synthesize New Analogs

Caption: General workflow for drug discovery, highlighting the progression from in vitro screening to in vivo testing and the central role of IVIVC in the optimization cycle.

The Crucible of In Vivo Models: Assessing True Therapeutic Potential

While in vitro assays are indispensable for initial screening, they represent a simplified biological system. In vivo models, typically involving rodents, are essential for evaluating a compound's efficacy, safety, and pharmacokinetic profile in the context of a whole, living organism. A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, inability to reach the target tissue, or unforeseen toxicity.

For 6-nitrobenzothiazole piperazine compounds targeting neurodegenerative diseases, models like the scopolamine-induced memory deficit in mice are common. For anticancer applications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard.

A Case Study in Correlation

A novel benzothiazole-piperazine molecule, Compound 1 , provides an excellent example of successful in vitro to in vivo translation.

Study PhaseModel / AssayKey FindingSource
In Vitro AChE Enzyme InhibitionIC₅₀ = 0.42 µM
In Vivo Scopolamine-Induced Memory Deficit (Mouse Model)Significantly improved spatial memory and cognition

In this case, the potent in vitro inhibition of AChE translated directly to a desired therapeutic effect in vivo—the amelioration of cognitive deficits. This positive correlation provides strong validation for the compound's mechanism of action and its potential as a therapeutic agent for Alzheimer's disease.

Experimental Protocol: In Vivo Scopolamine-Induced Amnesia Model

This model assesses the ability of a test compound to reverse memory impairment induced by the cholinergic antagonist scopolamine.

Causality Behind Choices:

  • Scopolamine: This drug blocks muscarinic acetylcholine receptors, inducing a temporary and reversible cognitive deficit that mimics aspects of Alzheimer's disease, providing a relevant pathological context.

  • Morris Water Maze / T-Maze: These are validated behavioral tests that provide quantitative measures of spatial learning and memory. The choice between them depends on the specific cognitive domain being tested.

  • Route of Administration (e.g., i.p., p.o.): The chosen route should align with the intended clinical application and what is known about the compound's absorption characteristics.

Step-by-Step Methodology:

  • Animal Acclimation: House male C57BL/6 mice in a controlled environment (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment. Handle the mice daily to reduce stress.

  • Group Allocation: Randomly divide mice into groups (n=8-10 per group): Vehicle control, Scopolamine-only, Scopolamine + Test Compound (at various doses, e.g., 1, 5, 10 mg/kg), and Scopolamine + Positive Control (e.g., Donepezil).

  • Compound Administration: Administer the test compound or vehicle via the chosen route (e.g., intraperitoneal injection, i.p.).

  • Induction of Amnesia: After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control.

  • Behavioral Testing: After another 30 minutes, begin the behavioral assessment (e.g., T-maze spontaneous alternation test). Place each mouse at the start of the T-maze and allow it to explore freely for 5 minutes. Record the sequence of arm entries.

  • Data Analysis: Calculate the percentage of spontaneous alternation using the formula: (Number of alternations / (Total arm entries - 2)) * 100. An alternation is defined as three consecutive entries into different arms. A decrease in this percentage in the scopolamine group indicates memory impairment.

  • Statistical Evaluation: Compare the results between groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant increase in alternation percentage in the test compound group compared to the scopolamine-only group indicates a reversal of memory deficit.

Decoding the Correlation: When In Vitro and In Vivo Results Diverge

A strong point-to-point relationship between in vitro activity and in vivo response is classified as a "Level A" correlation by the U.S. Food and Drug Administration (FDA) and is the most sought-after outcome in drug development. However, it is common for potent in vitro compounds to show weak or no activity in vivo. Understanding the reasons for this disconnect is crucial for optimizing lead compounds.

IVIVC_Factors cluster_pk Pharmacokinetic (PK) Factors cluster_pd Pharmacodynamic (PD) Factors center In Vivo Efficacy vitro_potency Target Potency (IC₅₀) vitro_potency->center Predicts Potential absorption Absorption (e.g., Gut Permeability) absorption->center distribution Distribution (e.g., Blood-Brain Barrier) distribution->center metabolism Metabolism (e.g., Liver Enzymes) metabolism->center excretion Excretion (e.g., Renal Clearance) excretion->center target_engagement Target Engagement target_engagement->center off_target Off-Target Effects (Toxicity) off_target->center

Caption: Key factors influencing the translation of in vitro potency to in vivo efficacy. Pharmacokinetics (ADME) and in-body pharmacodynamics are critical mediators.

The primary culprits for poor IVIVC are often unfavorable pharmacokinetic properties, collectively known as ADME:

  • Absorption: The compound may have low oral bioavailability due to poor solubility or inability to permeate the intestinal wall. The addition of a piperazine moiety is often a strategy to improve solubility and, consequently, absorption and drug delivery.

  • Distribution: The compound may not reach the target tissue in sufficient concentrations. For neuroactive compounds, penetration of the blood-brain barrier is a major challenge.

  • Metabolism: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s) into inactive forms, leading to a short half-life and low exposure.

  • Excretion: The compound may be quickly cleared from the body, primarily by the kidneys.

ADME properties for benzothiazole and oxazole-based compounds are heavily influenced by their physicochemical characteristics, such as lipophilicity. Predictive in silico models and subsequent in vitro ADME assays (e.g., Caco-2 for permeability, liver microsome stability for metabolism) are vital steps to perform before advancing a compound to expensive in vivo studies.

Conclusion and Future Directions

The development of 6-nitrobenzothiazole piperazine compounds requires a carefully integrated strategy of in vitro and in vivo testing. While in vitro assays provide essential data on potency and mechanism, they are only the first step. A strong correlation with in vivo efficacy, as seen with Compound 1, provides the confidence needed to advance a program. However, when discrepancies arise, they should not be viewed as failures but as critical data points that illuminate a compound's pharmacokinetic weaknesses.

For researchers in this field, the path forward involves a multi-parameter optimization approach. It is not enough to maximize in vitro potency; one must simultaneously engineer favorable ADME properties into the molecular scaffold. By embracing the principles of IVIVC and systematically addressing the challenges of drug metabolism and pharmacokinetics, the full therapeutic potential of the 6-nitrobenzothiazole piperazine class can be realized.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]

  • Yadav, C., Tiwari, M., & Jeon, R., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy. [Link]

  • Gürdal, E. E., Durmaz, I., & Cetin-Atalay, R., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kaya, B., & Sağlık, B. N., et al. (2024). Synthesis of some benzothiazole-piperazine derivatives, investigation by in vitro and molecular modelling for hMAO inhibitory activities. DergiPark. [Link]

  • Tripathi, R. K., & Ayyannan, S. R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem. [Link]

  • Al-Omair, M. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Cardot, J. M., & Beyssac, E., et al. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. [Link]

  • Al-Obaydi, W. M., & Al-Sammarraie, K. A. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Pang, J., & Li, Z., et al. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Biomedical Science. [Link]

  • S. N. Pandeya, D. S. (2017). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • Kumar, A., & Singh, A. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. World Journal of Advance Healthcare Research. [Link]

  • Oprea, M. A., & Cristea, M. (2017). In vitro and in vivo anticancer activity of piperine. ResearchGate. [Link]

Comparative

Structure-activity relationship (SAR) comparison of 6-nitrobenzothiazole analogs

Structure-Activity Relationship (SAR) Comparison of 6-Nitrobenzothiazole Analogs: A Comprehensive Guide for Drug Development As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for multi-targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison of 6-Nitrobenzothiazole Analogs: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for multi-target drug discovery. Among these, the 6-nitrobenzothiazole core has emerged as a highly privileged pharmacophore, particularly in the development of treatments for neurodegenerative diseases (NDDs) and drug-resistant microbial infections. The unique electronic properties imparted by the strongly electron-withdrawing nitro group at the 6-position make this scaffold highly versatile.

This guide provides an objective, data-driven comparison of 6-nitrobenzothiazole analogs, elucidating their Structure-Activity Relationships (SAR), detailing self-validating experimental protocols, and analyzing the mechanistic causality behind their biological performance.

SAR Analysis: Neurodegenerative Target Modulation

The 2-amino-6-nitrobenzothiazole scaffold has been extensively functionalized to target Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)—two critical enzymes implicated in Parkinson’s and Alzheimer’s diseases. Modifying the 2-position with semicarbazone or hydrazone linkers significantly dictates target selectivity and potency[1][2].

The Causality of Structural Modifications
  • The 6-Nitro Group (The Anchor): The electron-withdrawing nature of the NO2​ group reduces the electron density of the benzothiazole ring. This enhances π−π stacking interactions with aromatic residues (e.g., Tyr326 in MAO-B) and acts as a potent hydrogen-bond acceptor within the enzyme's substrate cavity[1].

  • Semicarbazones vs. Hydrazones: Semicarbazones provide a rigid, extended conformation that fits perfectly into the bipartite cavity of MAO-B. Conversely, adding a methylene spacer in hydrazone derivatives introduces conformational flexibility, allowing the terminal aryl groups to navigate into the Peripheral Anionic Site (PAS) of AChE, resulting in dual MAO-B/AChE inhibition[2][3].

  • Terminal Aryl Substitution: Bulky, lipophilic groups (like 4-chlorophenyl or 5-chloro-2-oxoindolin-3-ylidene) at the terminal end drastically increase potency by occupying the entrance cavity of the target enzymes[1][2].

Quantitative Performance Comparison

The following table summarizes the in vitro enzymatic inhibition data for leading 6-nitrobenzothiazole analogs compared to clinical standards.

Compound ClassSpecific Analog (Lead)TargetIC 50​ (µM)Selectivity Index (SI)Ref
Semicarbazone 1-[(4-Chlorophenyl)(phenyl)methylene]-4-(6-nitrobenzothiazol-2-yl)semicarbazideMAO-B0.004 ± 0.001>1000 (vs MAO-A)[1]
Hydrazone N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-B0.0018 ± 0.0003766.6[2]
Hydrazone N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideAChE0.0035 ± 0.005Dual Inhibitor[4]
Standard Selegiline (Control)MAO-B0.017 ± 0.002Highly Selective[2]
Standard Donepezil (Control)AChE0.014 ± 0.001Highly Selective[4]

Insight: The hydrazone derivative featuring the 5-chloro-isatin moiety out-performs both clinical standards (Selegiline and Donepezil) in target affinity, proving the superiority of the flexible methylene spacer combined with the 6-nitrobenzothiazole anchor for dual-targeting[2][4].

Mechanistic Pathway Visualization

To conceptualize how these structural features translate to biological activity, the following diagram illustrates the binding logic and target engagement of the optimized hydrazone analogs.

SAR_Pathway Core 6-Nitrobenzothiazole Core Nitro 6-Nitro Group (Electron Withdrawing) Core->Nitro Spacer Methylene Spacer (Conformational Flexibility) Core->Spacer MAOB MAO-B Substrate Cavity (H-Bonding / Electrostatics) Nitro->MAOB Anchors in active site Terminal Terminal Isatin Group (Lipophilic / Pi-Pi Stacking) Spacer->Terminal Terminal->MAOB Occupies entrance cavity AChE AChE Peripheral Anionic Site (Aromatic Stacking) Terminal->AChE Enables dual targeting

Caption: Structural logic and dual-target binding pathway of 6-nitrobenzothiazole hydrazones.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to derive the kinetic data discussed above. These workflows are designed as self-validating systems, incorporating necessary controls to rule out assay interference.

Protocol 1: Fluorometric MAO-B Inhibition & Kinetic Assay

This assay utilizes kynuramine, a non-fluorescent substrate that MAO-B deaminates into 4-hydroxyquinoline (highly fluorescent). This provides a direct, interference-free readout of enzyme velocity.

  • Reagent Preparation: Prepare recombinant human MAO-B (5 µg/mL final concentration) in 0.1 M potassium phosphate buffer (pH 7.4). Prepare the 6-nitrobenzothiazole analogs in DMSO (ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation).

  • Pre-incubation (Critical Step): In a black 96-well microtiter plate, combine 50 µL of the enzyme solution with 10 µL of the inhibitor at various concentrations (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the establishment of equilibrium between the enzyme and the competitive inhibitor before the substrate is introduced, preventing false-negative kinetic readings.

  • Reaction Initiation: Add 40 µL of kynuramine (final concentration 50 µM) to initiate the reaction.

  • Validation Controls: Include Selegiline as a positive control (known irreversible MAO-B inhibitor) and a vehicle control (1% DMSO) to establish maximum enzyme velocity ( Vmax​ ).

  • Detection: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 50 µL of 2N NaOH. Read fluorescence at Ex/Em = 310/400 nm using a microplate reader.

  • Data Analysis: Calculate IC 50​ using non-linear regression. For reversibility, plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]); intersecting lines on the y-axis confirm competitive, reversible inhibition[2].

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

This colorimetric assay relies on the reaction of thiocholine (produced by AChE) with DTNB to form a yellow 5-thio-2-nitrobenzoate anion.

  • System Setup: In a clear 96-well plate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE (0.09 U/mL), and 20 µL of the 6-nitrobenzothiazole analog.

  • Pre-incubation: Incubate for 15 minutes at 25°C.

  • Indicator Addition: Add 10 µL of 10 mM DTNB (Ellman's reagent).

  • Reaction Initiation: Add 10 µL of 14 mM acetylthiocholine iodide (ATCh).

    • Causality: ATCh must be added after DTNB. If DTNB is added last, the rapid accumulation of thiocholine can cause a non-linear burst phase, skewing early kinetic reads.

  • Kinetic Read: Immediately monitor the absorbance at 412 nm continuously for 5 minutes. Use Donepezil as the positive validation control[4].

High-Throughput Screening Workflow

When evaluating a library of synthesized 6-nitrobenzothiazole analogs, a structured triage workflow is essential to isolate viable clinical candidates while filtering out cytotoxic or irreversible binders.

Workflow Synth Synthesize Analog Library Screen Primary Screening (MAO-B & AChE Assays) Synth->Screen Kinetic Kinetic Analysis (Lineweaver-Burk) Screen->Kinetic IC50 < 1 µM Tox Cytotoxicity Assay (SH-SY5Y Cells) Kinetic->Tox Reversible Binding Lead Lead Optimization (In vivo ADMET) Tox->Lead High Cell Viability

Caption: Experimental triage workflow for evaluating multi-target 6-nitrobenzothiazole analogs.

Conclusion

The 6-nitrobenzothiazole scaffold is a highly tunable platform. As demonstrated by the SAR data, the electron-withdrawing nature of the 6-nitro group is non-negotiable for anchoring the molecule in the MAO-B active site[1]. However, the true breakthrough in recent drug design lies in the linker region: shifting from rigid semicarbazones to flexible hydrazones allows these molecules to bridge the gap between MAO-B and AChE, creating potent, dual-action therapeutics for complex neurodegenerative pathologies[2][4].

References

  • Tripathi, R. K. P., Goshain, O., & Ayyannan, S. R. (2013). Design, synthesis, in vitro MAO-B inhibitory evaluation, and computational studies of some 6-nitrobenzothiazole-derived semicarbazones. ChemMedChem.[Link]

  • Tripathi, R. K. P., & Ayyannan, S. R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem. [Link]

  • Tripathi, R. K. P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group (AChE Evaluation). ResearchGate.[Link]

  • Tripathi, R. K. P., et al. (2020). Structural hypothesis of 2-amino-6-nitrobenzothiazole-derived hydrazones showing the shared pharmacophoric features essential for AChE inhibition. ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride

As a Senior Application Scientist overseeing the integration of novel heterocyclic active pharmaceutical ingredients (APIs) into high-throughput screening workflows, I recognize that safety protocols must go beyond gener...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic active pharmaceutical ingredients (APIs) into high-throughput screening workflows, I recognize that safety protocols must go beyond generic checklists. Handling 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride requires a rigorous understanding of its chemical structure to anticipate and mitigate its specific hazards.

This guide provides researchers, medicinal chemists, and drug development professionals with field-proven, step-by-step methodologies for the safe handling, operational logistics, and disposal of this compound.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a risk to laboratory personnel. The hazard profile of this compound is driven by three distinct structural features:

  • The Nitrobenzothiazole Scaffold: Nitroaromatic compounds are highly electrophilic and are frequently associated with skin sensitization and severe eye irritation (Category 2A)[1]. The nitro group can react with nucleophilic residues on skin proteins, triggering allergic contact dermatitis.

  • The Piperazine Core: Piperazine derivatives are secondary amines that, when inhaled as fine particulates, act as potent respiratory irritants (Category 3) and potential asthmagenic sensitizers[2][3].

  • The Hydrochloride (HCl) Salt Form: While the HCl salt improves the compound's aqueous solubility for biological assays, it also means the powder will dissolve rapidly upon contact with the moisture in human eyes, respiratory tracts, or sweat[4]. This rapid dissolution accelerates the onset of acute irritation compared to the free-base form.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the compound's physicochemical properties, the following quantitative and qualitative PPE standards must be strictly enforced.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecification & Quantitative StandardMechanistic Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness); >480 min breakthrough time. Double-gloving is required.Prevents dermal absorption and sensitization from the highly reactive nitroaromatic moiety[1].
Eye Protection Tight-fitting Chemical Safety Goggles (ANSI Z87.1 / EN 166 compliant).Protects against the rapid dissolution of the HCl salt dust in ocular fluid, which causes severe irritation.
Respiratory N95, P100, or FFP3 Particulate Respirator (Minimum 95% filtration efficiency).Mitigates the inhalation of asthmagenic piperazine particulates if handled outside a ventilated enclosure[2][4].
Body Protection Flame-resistant Lab Coat (Nomex or 100% Cotton) with closed cuffs.Prevents the accumulation of static-charged API dust on synthetic clothing, reducing secondary exposure[5].

Operational Workflow: Safe Handling & Transfer

Because 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a fine, statically charged powder, the primary operational goal is to prevent aerosolization .

Workflow Start 1. Pre-Operation Verify Fume Hood & Don PPE Weighing 2. Weighing Use Anti-Static Tools & Closed Balance Start->Weighing Transfer 3. Transfer Move Sealed Vial to Reaction Zone Weighing->Transfer Reaction 4. Reaction Setup Dissolve in Compatible Solvent (e.g., DMSO) Transfer->Reaction Cleanup 5. Decontamination Wet-Wipe Surfaces & Discard Waste Reaction->Cleanup

Standard operating workflow for handling benzothiazole piperazine derivatives.

Step-by-Step Weighing Protocol

This protocol is a self-validating system designed to eliminate static flyaway and inhalation risks.

  • Environmental Preparation: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm). Clear the workspace of incompatible oxidizing agents (e.g., perchlorates, nitrates)[4].

  • Static Mitigation: Pass an anti-static zero-ionizer over the analytical balance, weigh boats, and spatulas. The hydrochloride salt is highly prone to static cling, which exponentially increases aerosolization risks.

  • Weighing: Tare a static-free, pre-weighed amber glass vial. Carefully transfer the powder using a micro-spatula. Do not use plastic weigh boats, as they exacerbate static charge.

  • Sealing: Cap the vial tightly immediately after the desired mass is achieved. Never transport open containers of this compound across the laboratory.

  • Solubilization: Transfer the sealed vial to the reaction zone. Inject your compatible assay solvent (e.g., anhydrous DMSO or DMF) directly through a septum using a syringe. If a septum is unavailable, only open the vial within the direct draft of the fume hood.

Emergency Spill Response & Decontamination Plan

In the event of a spill, dry sweeping will aerosolize the piperazine salt, creating an immediate inhalation hazard for the entire laboratory[3]. Follow this validated wet-containment protocol.

SpillResponse Spill Spill Detected Isolate Isolate Area Spill->Isolate PPE Don N95/P100 & Nitrile Gloves Isolate->PPE Clean Wet Sweep (No Dry Brushing) PPE->Clean Dispose Hazardous Waste Bin Clean->Dispose

Emergency spill response pathway for hazardous powder containment.

Step-by-Step Spill Mitigation Protocol
  • Isolation: Immediately evacuate personnel who are not wearing appropriate PPE from the immediate vicinity[4].

  • PPE Escalation: The responder must equip a P100 particulate respirator, chemical safety goggles, and double nitrile gloves[2].

  • Wet Sweeping (Critical Step): Do NOT use dry brushes, brooms, or compressed air[3]. Lightly mist the spilled powder with a 10% isopropanol/water solution. This binds the dust into a manageable paste, preventing the piperazine hydrochloride from becoming airborne.

  • Collection: Use a disposable plastic scoop or absorbent pad to collect the dampened material. Place the collected waste into a sealable, clearly labeled hazardous waste container.

  • Chemical Decontamination: Wash the affected surface thoroughly with soap and water, followed by a final wipe-down with 70% ethanol to ensure all residual nitroaromatic traces are solubilized and removed[1]. Dispose of all wipes as hazardous chemical waste.

References

  • New Jersey Department of Health. "Piperazine Dihydrochloride Hazard Summary". Available at:[Link]

Sources

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